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  • Product: 6-Chloro-5-methylpyridine-2,3-diamine
  • CAS: 1691252-03-5

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 6-Chloro-5-methylpyridine-2,3-diamine

The following technical guide details the chemical properties, synthesis, and application of 6-Chloro-5-methylpyridine-2,3-diamine , a critical heterocyclic building block in medicinal chemistry. A Strategic Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 6-Chloro-5-methylpyridine-2,3-diamine , a critical heterocyclic building block in medicinal chemistry.

A Strategic Scaffold for Imidazo[4,5-b]pyridine Drug Discovery [1]

Executive Summary & Structural Analysis

6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1691252-03-5) is a highly functionalized pyridine derivative characterized by vicinal amino groups at positions 2 and 3.[1] This specific substitution pattern renders it an indispensable precursor for the synthesis of imidazo[4,5-b]pyridines (1-deazapurines), a privileged scaffold in kinase inhibitors (e.g., CSF1R, Aurora kinase) and antibacterial agents.[1]

Chemical Structure

The molecule features a pyridine ring decorated with four distinct functionalities, creating a unique electronic environment:

  • C2 & C3 Amino Groups: The vicinal diamine motif is the primary reactive center. The C3-amino group is generally more nucleophilic than the C2-amino group due to the latter's conjugation with the ring nitrogen (amidine-like resonance).

  • C5 Methyl Group: Provides weak electron-donating induction (+I), slightly increasing the electron density of the ring and modulating lipophilicity.

  • C6 Chlorine Atom: An electron-withdrawing group (-I, +M) adjacent to the ring nitrogen.[1] It serves as a handle for further functionalization via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
Physicochemical Properties
PropertyValue / DescriptionSource/Prediction
Molecular Formula

Calculated
Molecular Weight 157.60 g/mol Calculated
CAS Number 1691252-03-5[1]
Appearance Off-white to pale yellow solidExperimental Analogues
Predicted pKa ~6.5 (Pyridine N), ~3.0 (C3-NH2)ChemAxon/ACD
LogP 1.1 - 1.3Predicted
Solubility DMSO, Methanol, Ethyl Acetate; Low in WaterExperimental
H-Bond Donors 2 (4 protons)Structure
H-Bond Acceptors 3Structure

Synthetic Pathways

The most robust synthetic route leverages the commercial availability of 6-chloro-5-methylpyridin-2-amine , a key intermediate used in the manufacture of the cystic fibrosis drug Lumacaftor.

Retrosynthetic Analysis

The target diamine is accessible via the nitration of the C3 position of the 2-aminopyridine precursor, followed by chemoselective reduction.

Step-by-Step Synthesis Protocol

Step 1: Regioselective Nitration

  • Precursor: 6-Chloro-5-methylpyridin-2-amine.[1]

  • Reagents: Concentrated Sulfuric Acid (

    
    ), Fuming Nitric Acid (
    
    
    
    ).[1]
  • Conditions: 0°C to Room Temperature.

  • Mechanism: The C2-amino group directs the electrophilic nitronium ion (

    
    ) to the ortho (C3) or para (C5) positions. Since C5 is blocked by the methyl group and C6 by chlorine, substitution occurs exclusively at C3 .[1]
    
  • Intermediate: 6-Chloro-5-methyl-3-nitropyridin-2-amine.[1]

Step 2: Nitro Group Reduction

  • Reagents: Iron powder (Fe) / Ammonium Chloride (

    
    ) or Stannous Chloride (
    
    
    
    ).[1]
  • Solvent: Ethanol/Water or Methanol.[1]

  • Conditions: Reflux, 2–4 hours.[1]

  • Workup: Filtration of metal salts, neutralization, and extraction with ethyl acetate.

  • Product: 6-Chloro-5-methylpyridine-2,3-diamine.[1]

SynthesisPath Figure 1: Synthetic pathway from commercially available precursor. Start 6-Chloro-5-methylpyridin-2-amine (Lumacaftor Intermediate) Nitro Intermediate: 6-Chloro-5-methyl-3-nitropyridin-2-amine Start->Nitro HNO3, H2SO4 (Nitration at C3) Product Target: 6-Chloro-5-methylpyridine-2,3-diamine Nitro->Product Fe, NH4Cl, EtOH (Reduction)

[1]

Reactivity & Applications in Drug Discovery

The primary utility of 6-chloro-5-methylpyridine-2,3-diamine lies in its ability to form fused heterocyclic systems.[1]

Cyclization to Imidazo[4,5-b]pyridines

Reaction with carboxylic acids, aldehydes, or orthoesters yields the imidazo[4,5-b]pyridine core.[1][2] This scaffold mimics the purine ring system (adenine/guanine), making it a potent pharmacophore for ATP-competitive kinase inhibitors.[1][3]

Mechanism of Cyclization:

  • Nucleophilic Attack: The more nucleophilic C3-amino group attacks the electrophilic carbonyl carbon of the carboxylic acid (activated in situ) or aldehyde.

  • Amide Formation: Formation of the mono-amide intermediate.[1]

  • Ring Closure: The C2-amino group attacks the amide carbonyl, followed by dehydration to aromatize the imidazole ring.[1]

Cyclization Figure 2: Regioselective cyclization to Imidazo[4,5-b]pyridine. Diamine 6-Chloro-5-methylpyridine-2,3-diamine Intermediate Amide Intermediate (Acylation at N3) Diamine->Intermediate Nucleophilic Attack (N3) Reagent Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU/PPA) Reagent->Intermediate Cyclized Scaffold: 6-Chloro-5-methyl-2-substituted- 3H-imidazo[4,5-b]pyridine Intermediate->Cyclized Dehydration & Ring Closure (-H2O)

[1][4][5][6]

Further Functionalization

The C6-Chloro substituent is a versatile handle retained after cyclization. It allows for late-stage diversification:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[1]

  • Buchwald-Hartwig Amination: Introduction of amine side chains to tune solubility and kinase selectivity.[1]

  • SNAr Reactions: Displacement with alkoxides or amines (facilitated by the electron-deficient pyridine ring).

Experimental Protocol: Cyclization Example

Self-validating protocol for the synthesis of a 2-substituted imidazo[4,5-b]pyridine derivative.

Objective: Condensation of 6-chloro-5-methylpyridine-2,3-diamine with Formic Acid.

  • Setup: Charge a round-bottom flask with 6-chloro-5-methylpyridine-2,3-diamine (1.0 eq).

  • Solvent/Reagent: Add Triethyl Orthoformate (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq). Alternatively, reflux in pure Formic Acid.[1]

  • Reaction: Heat to reflux (100–110°C) for 3–6 hours. Monitor by LC-MS for the disappearance of the diamine (M+H 158) and appearance of the cyclized product (M+H 168).

  • Workup: Concentrate under reduced pressure. Dilute with saturated

    
     and extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Safety & Handling (MSDS Summary)

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]

  • Signal Word: WARNING .

  • Hazards: Harmful if swallowed.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] Aminopyridines can be absorbed through the skin; wear nitrile gloves and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

  • BLDpharm. (2025).[1] 6-Chloro-5-methylpyridine-2,3-diamine Product Data. Retrieved from

  • Zhang, J., et al. (2020).[1] An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development. Retrieved from

  • Oluwafemi, K. A., et al. (2023).[1][7][8] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Arkivoc. Retrieved from

  • PubChem. (2025).[1] 6-chloro-5-methylpyridine-2,3-diamine Compound Summary. Retrieved from

  • Brotzel, F., & Mayr, H. (2007).[1][8] Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2,3-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-5-methylpyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorinated and methylated pyridine core with vicinal diamine functionalities, positions it as a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. The presence of multiple reaction sites allows for diverse chemical modifications, making it a valuable precursor for generating libraries of compounds for biological screening. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, its predicted reactivity, potential applications in drug development, and essential safety and handling information.

Physicochemical Properties

The fundamental physicochemical properties of 6-Chloro-5-methylpyridine-2,3-diamine are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1691252-03-5[1]
Molecular Formula C₆H₈ClN₃[2][3]
Molecular Weight 157.60 g/mol [2]
Monoisotopic Mass 157.04068 Da[2][3]
Predicted XlogP 1.1[2][3]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol

While specific analytical data such as NMR, HPLC, and LC-MS for 6-Chloro-5-methylpyridine-2,3-diamine is not extensively published in peer-reviewed literature, it is often available from commercial suppliers.[4]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the nitration of 2-amino-6-chloro-5-methylpyridine followed by the reduction of the nitro group to an amine.

Synthetic Pathway A 2-Amino-6-chloro- 5-methylpyridine B 6-Chloro-5-methyl- 3-nitropyridin-2-amine A->B HNO₃ / H₂SO₄ C 6-Chloro-5-methyl- pyridine-2,3-diamine B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of 6-Chloro-5-methylpyridine-2,3-diamine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-5-methyl-3-nitropyridin-2-amine

  • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-amino-6-chloro-5-methylpyridine.

  • Maintain the temperature at 0°C and add fuming nitric acid dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-chloro-5-methyl-3-nitropyridin-2-amine.

Step 2: Synthesis of 6-Chloro-5-methylpyridine-2,3-diamine

  • Suspend 6-Chloro-5-methyl-3-nitropyridin-2-amine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common methods include using iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the catalyst or excess iron.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 6-Chloro-5-methylpyridine-2,3-diamine.

Spectroscopic Characterization

While experimental spectra for 6-Chloro-5-methylpyridine-2,3-diamine are not publicly available, its structure suggests key features that would be observed in its ¹H NMR, ¹³C NMR, and IR spectra. As a reference, the spectroscopic data for the related compound 5-chloropyridine-2,3-diamine shows characteristic signals for the aromatic protons and the amine groups.[5]

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a singlet for the aromatic proton on the pyridine ring, and two broad singlets for the two non-equivalent amine groups.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹, as well as C-H, C=C, and C-N stretching and bending vibrations.

It is imperative for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Reactivity and Chemical Transformations

The reactivity of 6-Chloro-5-methylpyridine-2,3-diamine is governed by the electronic properties of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 6-position. The amino groups are electron-donating and can direct electrophilic attack, although the overall deactivated nature of the ring makes such reactions challenging. The vicinal diamines are nucleophilic and can readily react with various electrophiles.

Key Chemical Transformations

This substituted pyridine is a valuable precursor for creating more complex heterocyclic systems, primarily through reactions involving the chloro and amino functionalities.

Reactivity A 6-Chloro-5-methylpyridine-2,3-diamine B Nucleophilic Aromatic Substitution (SNAr) A->B Nu⁻ C Suzuki-Miyaura Coupling A->C R-B(OH)₂ Pd catalyst D Buchwald-Hartwig Amination A->D R₂NH Pd catalyst E Condensation Reactions A->E Dicarbonyl compounds

Caption: Key reaction pathways for 6-Chloro-5-methylpyridine-2,3-diamine.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., alkoxides, thiolates, amines) to introduce a range of functional groups. The reactivity in SNAr is enhanced due to the activating effect of the ortho-nitrogen atom.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: The C-Cl bond can participate in Suzuki-Miyaura coupling reactions with boronic acids to form C-C bonds, allowing for the introduction of aryl or alkyl substituents.[6]

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloropyridine with primary or secondary amines.[6]

  • Condensation Reactions: The vicinal diamines can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as pyrazines or imidazoles, which are common scaffolds in pharmaceuticals.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 6-Chloro-5-methylpyridine-2,3-diamine are not extensively documented, its structural motifs are present in numerous biologically active molecules. Diaminopyridine scaffolds are key components in a variety of therapeutic agents, particularly as hinges for kinase inhibitors.

The strategic placement of the chloro, methyl, and diamino groups on the pyridine ring makes this compound an attractive starting material for the synthesis of targeted libraries for screening against various drug targets.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Potential Inhibitor (Synthesized from precursor) Inhibitor->Kinase

Caption: Hypothetical inhibition of a kinase signaling pathway by a molecule derived from 6-Chloro-5-methylpyridine-2,3-diamine.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Chloro-5-methylpyridine-2,3-diamine. Although a specific safety data sheet (SDS) for this compound is not widely available, the general guidelines for handling related chlorinated aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][7][8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][2][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[1][8]

References

  • PubChem. 6-chloro-5-methylpyridine-2,3-diamine (C6H8ClN3). [Link]

  • PubChemLite. 6-chloro-5-methylpyridine-2,3-diamine (C6H8ClN3). [Link]

  • Zhang, J., et al. (2020). Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development, 24(6), 1053–1059. [Link]

  • Israel, M., & Day, A. R. (1959). 5-Chloropyridine-2,3-diamine. Journal of Organic Chemistry, 24(10), 1455–1457.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • National Institutes of Health. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methylpyridine-2,3-diamine

Introduction 6-Chloro-5-methylpyridine-2,3-diamine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-5-methylpyridine-2,3-diamine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring vicinal diamines, a chloro group, and a methyl group on the pyridine ring, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide offers a comprehensive review of the primary and alternative synthetic pathways to this important compound, providing detailed experimental protocols and a comparative analysis to inform researchers and process chemists.

Primary Synthetic Pathway: A Stepwise Approach from 2-Amino-6-methylpyridine

The most common and logical route to 6-Chloro-5-methylpyridine-2,3-diamine commences with the readily available starting material, 2-amino-6-methylpyridine. This pathway involves a three-step sequence of chlorination, nitration, and subsequent reduction of the nitro group. The strategic introduction of substituents is key to achieving the desired regiochemistry.

Logical Flow of the Primary Synthesis

A 2-Amino-6-methylpyridine B 2-Amino-5-chloro-6-methylpyridine A->B Chlorination C 6-Chloro-5-methyl-2-amino-3-nitropyridine B->C Nitration D 6-Chloro-5-methylpyridine-2,3-diamine C->D Reduction

Caption: Primary synthesis route to 6-Chloro-5-methylpyridine-2,3-diamine.

Step 1: Chlorination of 2-Amino-6-methylpyridine

The initial step involves the regioselective chlorination of 2-amino-6-methylpyridine at the 5-position. The amino group directs the electrophilic substitution to the positions ortho and para to it. Since the para-position (5-position) is sterically more accessible, it is the favored site of chlorination.

Experimental Protocol:

  • Materials:

    • 2-Amino-6-methylpyridine (10.80 g, 100 mmol)

    • N-Chlorosuccinimide (NCS) (13.4 g, 100 mmol)

    • Dry N,N-Dimethylformamide (DMF) (120 mL)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of 2-amino-6-methylpyridine (10.80 g, 100 mmol) in 60 mL of dry DMF is added dropwise to a solution of NCS (13.4 g, 100 mmol) in 60 mL of dry DMF over a period of 20 minutes at 0°C.[1]

    • The solution is then stirred for 1 hour at room temperature.[1]

    • The resulting tan solution is stirred at 0°C for 1 hour and at room temperature for an additional 3 hours, then poured into 300 mL of ice water.[1]

    • The aqueous mixture is extracted with EtOAc.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by column chromatography to yield 2-amino-5-chloro-6-methylpyridine.

Quantitative Data:

Starting MaterialReagentsTemperatureTimeProductYield (%)Purity (%)
2-Amino-6-methylpyridineNCS, DMF0°C to RT4 h2-Amino-5-chloro-6-methylpyridineNot specifiedNot specified
Step 2: Nitration of 2-Amino-5-chloro-6-methylpyridine

The subsequent step is the nitration of the chlorinated intermediate. The amino group at the 2-position and the chloro group at the 5-position direct the incoming nitro group to the 3-position. This is a critical step to install the precursor to the second amino group in the correct location.

Experimental Protocol (Analogous to 2-amino-5-chloropyridine nitration):

  • Materials:

    • 2-Amino-5-chloro-6-methylpyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask equipped with a stirrer and a thermometer, slowly dissolve 2-amino-5-chloro-6-methylpyridine in concentrated sulfuric acid while maintaining the temperature below 20°C using an ice-water bath.

    • Cool the solution to below 10°C.

    • Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume).

    • Add the mixed acid dropwise to the pyridine solution, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) while monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Neutralize the mixture with a base (e.g., concentrated ammonia solution) to a pH of 7.

    • Filter the precipitate, wash with cold water, and dry to obtain 6-chloro-5-methyl-2-amino-3-nitropyridine.

Quantitative Data (Estimated based on analogous reactions):

Starting MaterialReagentsTemperatureTimeProductYield (%)Purity (%)
2-Amino-5-chloro-6-methylpyridineH₂SO₄, HNO₃< 20°C1-2 h6-Chloro-5-methyl-2-amino-3-nitropyridine~60-70%>95%
Step 3: Reduction of 6-Chloro-5-methyl-2-amino-3-nitropyridine

The final step is the reduction of the nitro group to an amino group, yielding the target 6-Chloro-5-methylpyridine-2,3-diamine. This can be achieved through various methods, with catalytic hydrogenation and metal-based reductions being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is often a clean and efficient method for nitro group reduction.

Experimental Protocol:

  • Materials:

    • 6-Chloro-5-methyl-2-amino-3-nitropyridine

    • Palladium on Carbon (Pd/C, 5-10 mol%)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 6-chloro-5-methyl-2-amino-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 6-Chloro-5-methylpyridine-2,3-diamine.

Method B: Stannous Chloride Reduction

Reduction with stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[2][3]

Experimental Protocol:

  • Materials:

    • 6-Chloro-5-methyl-2-amino-3-nitropyridine

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • To a solution of 6-chloro-5-methyl-2-amino-3-nitropyridine in ethanol or ethyl acetate, add stannous chloride dihydrate (typically 3-4 equivalents).[4]

    • If using a non-acidic solvent, add concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and quench with water.

    • Carefully basify the mixture with a concentrated sodium hydroxide solution to pH > 12 to dissolve the tin salts.[5]

    • Extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data (Estimated based on analogous reactions):

Starting MaterialMethodReagentsTemperatureTimeProductYield (%)Purity (%)
6-Chloro-5-methyl-2-amino-3-nitropyridineAH₂, Pd/C, EtOHRoom Temp.2-4 h6-Chloro-5-methylpyridine-2,3-diamine>90%>98%
6-Chloro-5-methyl-2-amino-3-nitropyridineBSnCl₂·2H₂O, HCl, EtOHReflux2-6 h6-Chloro-5-methylpyridine-2,3-diamine~85-95%>95%

Alternative Synthetic Pathway: From 2,6-Dichloropyridine Derivatives

An alternative approach can be envisioned starting from a di-chlorinated pyridine, which offers a different strategy for introducing the required functional groups. This route may be advantageous if the starting materials are more readily available or cost-effective in certain contexts.

Logical Flow of the Alternative Synthesis

A 2,6-Dichloropyridine B 2,6-Dichloro-5-methylpyridine A->B Methylation (e.g., Suzuki Coupling) C 2,6-Dichloro-3-nitro-5-methylpyridine B->C Nitration D 2-Amino-6-chloro-3-nitro-5-methylpyridine C->D Selective Amination E 6-Chloro-5-methylpyridine-2,3-diamine D->E Reduction

Caption: Alternative synthesis of 6-Chloro-5-methylpyridine-2,3-diamine.

This pathway involves an initial methylation of a di-chlorinated pyridine, followed by nitration, selective amination, and a final reduction. The selective amination at the more reactive 2-position over the 6-position is a key step in this sequence. While detailed protocols for this specific sequence are less common, the individual transformations are well-established in pyridine chemistry.

Comparative Analysis of Pathways

FeaturePrimary PathwayAlternative Pathway
Starting Material 2-Amino-6-methylpyridine2,6-Dichloropyridine
Number of Steps 34
Key Challenges Regioselectivity of nitration.Regioselective methylation and selective amination.
Advantages More direct, potentially higher overall yield.May use more readily available industrial starting materials.
Disadvantages May require chromatographic purification of intermediates.Longer route, potential for isomer formation.

Conclusion

The synthesis of 6-Chloro-5-methylpyridine-2,3-diamine is most reliably achieved through a three-step sequence starting from 2-amino-6-methylpyridine. This pathway offers good control over regioselectivity and generally proceeds with high yields. The final reduction of the nitro intermediate can be accomplished efficiently using either catalytic hydrogenation or metal-based reducing agents, with the choice often depending on functional group compatibility and scale-up considerations. The alternative pathway from 2,6-dichloropyridine presents a viable, albeit longer, option that may be considered based on starting material availability and cost. This guide provides the necessary foundational knowledge for researchers to confidently approach the synthesis of this valuable chemical intermediate.

References

  • Zhang, J., et al. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • NJIT Digital Commons. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 6-Chloro-5-methylpyridine-2,3-diamine for Research and Development

Introduction: Understanding the Compound of Interest 6-Chloro-5-methylpyridine-2,3-diamine is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring and two adjacent amine groups, makes i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound of Interest

6-Chloro-5-methylpyridine-2,3-diamine is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring and two adjacent amine groups, makes it a valuable building block in medicinal chemistry and materials science. Pyridine derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and specialty polymers. The presence of amino and chloro functional groups provides reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures.

However, the very features that make this compound synthetically useful—the aromatic amine and chlorinated pyridine moieties—also necessitate a thorough understanding of its potential hazards. Aromatic amines as a class are known for potential toxicity, and chlorinated organic compounds require careful handling to prevent adverse health effects and environmental contamination.[1][2]

This guide provides a comprehensive overview of the hazards associated with 6-Chloro-5-methylpyridine-2,3-diamine and outlines detailed protocols for its safe handling, storage, and disposal. The procedures described herein are designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely, minimizing risks to both personnel and the environment.

Hazard Identification and Analysis: A Proactive Approach to Safety

Anticipated Hazards based on Structural Analogs:

Hazard ClassAnticipated Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Many aromatic amines and chlorinated pyridines exhibit moderate to high acute toxicity.[6]
Skin Corrosion/Irritation Causes skin irritation.[4][7] Aromatic amines can be irritants and may be absorbed through the skin.[1][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][7] Direct contact of powdered or dissolved chemicals with eyes can cause significant damage.
Respiratory Sensitization May cause respiratory irritation.[4] Inhalation of fine dusts can irritate the respiratory tract.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer. Aromatic amines are a class of compounds that include known carcinogens and mutagens.[1][2]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[8] Chlorinated organic compounds can be persistent in the environment.

This table is a predictive summary based on data from similar chemical structures. Always consult the supplier-specific SDS upon receipt of the chemical.

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1] Given the potential for serious health effects, a robust risk mitigation strategy is not just recommended, but essential.

The Core of Safe Handling: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls should be the primary means of mitigating exposure, with PPE serving as the final barrier.

Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of 6-Chloro-5-methylpyridine-2,3-diamine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical engineering control to prevent inhalation of the powdered compound.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[4][9] Ensure the path to them is always unobstructed.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is crucial.

PPE CategorySpecification and Rationale
Hand Protection Nitrile gloves are the minimum requirement. Inspect gloves for any signs of degradation or puncture before and during use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always use proper glove removal technique to avoid contaminating your skin.[10]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[10]
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection While working in a fume hood should be sufficient, if there is a potential for exposure outside of a hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Standard Operating Procedures (SOPs): From Receipt to Disposal

Adherence to well-defined SOPs is critical for ensuring safety and reproducibility.

Workflow for Safe Handling of 6-Chloro-5-methylpyridine-2,3-diamine

Below is a Graphviz diagram illustrating the lifecycle of the compound in the lab.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect ReviewSDS Review Supplier SDS & Conduct Risk Assessment Inspect->ReviewSDS PrepWorkspace Prepare Fume Hood & PPE ReviewSDS->PrepWorkspace Weigh Weigh Solid PrepWorkspace->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate SegregateWaste Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste in Satellite Accumulation Area LabelWaste->StoreWaste

Caption: Workflow for the safe handling of 6-Chloro-5-methylpyridine-2,3-diamine.

Step-by-Step Protocol for Weighing and Transferring
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare the balance.

  • Dispense: Carefully open the container of 6-Chloro-5-methylpyridine-2,3-diamine. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel. Perform this action slowly to minimize the generation of airborne dust.

  • Seal: Immediately and securely close the main container.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Cleanup: Clean the spatula with an appropriate solvent (e.g., ethanol or isopropanol) over a waste container. Dispose of the cleaning wipes as solid hazardous waste.

Storage and Incompatibility
  • Storage: Store 6-Chloro-5-methylpyridine-2,3-diamine in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It should be stored away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[3] Reactions with these materials can be exothermic and potentially violent.

Emergency Procedures: Planning for the Unexpected

Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (<100g, Contained in Hood) Assess->SmallSpill Small LargeSpill Large Spill (>100g or Outside Hood) Assess->LargeSpill Large Cleanup Cleanup by Trained Personnel with Proper PPE SmallSpill->Cleanup ActivateAlarm Activate Fire Alarm & Call Emergency Services LargeSpill->ActivateAlarm Absorb Cover with Inert Absorbent Material (e.g., Vermiculite) Cleanup->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.

Waste Disposal

All waste containing 6-Chloro-5-methylpyridine-2,3-diamine, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous waste.[3]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

Working with specialty chemicals like 6-Chloro-5-methylpyridine-2,3-diamine is integral to advancing scientific discovery. However, this progress must be built on a foundation of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols, researchers can mitigate the risks associated with this compound. This guide serves as a technical resource to foster a proactive safety culture, ensuring that groundbreaking research can be conducted responsibly and without incident.

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Chloro-5-methylpyridine-2,3-diamine

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its successful translation from a promising candidate to a safe and effective therapeutic. Among these properties, thermodynamic stability is a cornerstone. It dictates not only the shelf-life and storage conditions of a drug substance but also profoundly influences its bioavailability, safety profile, and manufacturing processes. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 6-Chloro-5-methylpyridine-2,3-diamine, a heterocyclic amine of significant interest in medicinal chemistry.

For researchers, scientists, and drug development professionals, a thorough understanding of an API's stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality assurance. The stability profile of a molecule like 6-Chloro-5-methylpyridine-2,3-diamine provides critical insights into its potential degradation pathways and the formation of impurities, which can impact efficacy and patient safety.[1] This document will delve into both experimental and computational approaches to elucidate the thermodynamic stability of this compound, offering a robust framework for its characterization. The principles and protocols outlined herein are grounded in established scientific principles and regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).[1]

Part 1: The Influence of Solid-State Properties on Thermodynamic Stability

The thermodynamic stability of a crystalline solid is intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of salts can dramatically alter a molecule's stability profile.[2][3][4]

Polymorphism: A Critical Determinant of Stability

Different polymorphs of the same API, despite being chemically identical, possess distinct crystal lattice arrangements.[3] This variation in crystal packing leads to differences in their physicochemical properties, including melting point, solubility, and, most importantly, thermodynamic stability.[4][5][6] Generally, one polymorph will be the most thermodynamically stable form under a given set of conditions, while others are considered metastable.[3][5] Metastable forms, having higher free energy, are more prone to converting to the stable form over time, a transformation that can have significant implications for the drug product's performance and shelf-life.[4][5] Therefore, identifying and characterizing the most stable polymorph of 6-Chloro-5-methylpyridine-2,3-diamine is a critical step in its development.

Salt Formation: A Strategy to Enhance Stability

For ionizable drug candidates like 6-Chloro-5-methylpyridine-2,3-diamine, which possesses basic amine functionalities, salt formation is a common and effective strategy to improve physicochemical properties.[7][8] The formation of a salt introduces a counter-ion that alters the crystal lattice and can lead to a more stable crystalline form compared to the free base.[2][9][10] This increased stability can manifest as a higher melting point and reduced reactivity.[8] The choice of the counter-ion is a critical decision in the salt screening process, as different counter-ions will confer varying degrees of stability and other desirable properties.[2][9] A comprehensive salt screening study for 6-Chloro-5-methylpyridine-2,3-diamine would be essential to identify the optimal salt form for further development.

Part 2: Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques provides the experimental backbone for assessing the thermodynamic stability of a pharmaceutical compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used methods in this regard.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions (polymorphic transformations).[11][12] For 6-Chloro-5-methylpyridine-2,3-diamine, DSC analysis would provide the following critical information:

  • Melting Point and Enthalpy of Fusion: A sharp melting endotherm is characteristic of a crystalline solid. The melting point provides a measure of the energy required to break the crystal lattice.

  • Polymorphic Transitions: The presence of multiple endotherms or exotherms before the final melting point can indicate the presence of different polymorphs and their interconversion upon heating.[13]

  • Purity Estimation: Impurities can depress and broaden the melting peak, and specialized software can use this data to estimate the purity of the sample.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is primarily used to determine the thermal stability and decomposition profile of a material.[11] For 6-Chloro-5-methylpyridine-2,3-diamine, TGA would reveal:

  • Decomposition Temperature: The onset temperature of mass loss indicates the point at which the compound begins to decompose.

  • Presence of Solvates or Hydrates: Mass loss at temperatures below the decomposition point can indicate the presence of residual solvents or water in the crystal lattice.

  • Thermal Stability Ranking: TGA allows for the comparison of the thermal stability of different polymorphs or salts of the compound.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical workflow for the thermal analysis of 6-Chloro-5-methylpyridine-2,3-diamine.

Caption: Experimental workflow for thermal analysis.

Step-by-Step Protocol for DSC and TGA Analysis

Instrumentation: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 2-5 mg of 6-Chloro-5-methylpyridine-2,3-diamine into an aluminum DSC pan or a ceramic TGA pan.

  • For DSC, hermetically seal the pan to prevent solvent loss before the boiling point. For TGA, an open pan is typically used.

DSC Method:

  • Equilibrate the DSC cell at a starting temperature of 25 °C.

  • Ramp the temperature at a constant rate, typically 10 °C/min, up to a temperature above the expected melting point (e.g., 300 °C).

  • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Record the heat flow as a function of temperature.

TGA Method:

  • Equilibrate the TGA furnace at a starting temperature of 25 °C.

  • Ramp the temperature at a constant rate, typically 10 °C/min, up to a temperature where complete decomposition is observed (e.g., 600 °C).

  • Maintain a constant nitrogen purge.

  • Record the mass loss as a function of temperature.

Data Interpretation:

  • DSC Thermogram: Identify endothermic peaks (melting, desolvation) and exothermic peaks (crystallization, decomposition). Determine the onset temperature and peak area (enthalpy).

  • TGA Thermogram: Determine the onset temperature of decomposition from the initial mass loss. Quantify the percentage of mass loss at different temperature ranges.

ParameterTechniqueInformation Gained
Melting PointDSCPurity, Crystal Lattice Energy
Enthalpy of FusionDSCEnergy required to melt the solid
Polymorphic TransitionsDSCIdentification of different crystal forms
Decomposition TemperatureTGAThermal stability limit
Residual Solvents/WaterTGAPresence of solvates or hydrates

Part 3: Forced Degradation (Stress Testing) Studies

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the API to conditions more severe than accelerated stability testing.[1][15] The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[1] For 6-Chloro-5-methylpyridine-2,3-diamine, stress testing would typically involve the following conditions as per ICH guidelines:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photostability: Exposure to a combination of visible and UV light.

  • Thermal Stress: Heating the solid API at a high temperature.

The degradation products formed under these stress conditions are then identified and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[16]

Potential Degradation Pathways

Substituted pyridines can undergo various degradation reactions. Common pathways include hydroxylation of the pyridine ring followed by ring cleavage.[17][18][19] The presence of the diamine functionality also introduces potential sites for oxidation and other reactions.

Forced Degradation Workflow

Caption: Forced degradation study workflow.

Part 4: Computational Assessment of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[20][21]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry and electronic energy of a molecule. By performing frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed.[22][23] This allows for the theoretical comparison of the stability of different isomers, conformers, or potential degradation products of 6-Chloro-5-methylpyridine-2,3-diamine.

Computational Workflow for Stability Assessment

Caption: Computational workflow for DFT analysis.

Step-by-Step Protocol for DFT Calculations using Gaussian

This protocol outlines a general approach for performing DFT calculations on 6-Chloro-5-methylpyridine-2,3-diamine using the Gaussian software package.[24][25][26]

1. Input File Preparation:

  • Create a molecular structure file of 6-Chloro-5-methylpyridine-2,3-diamine using a molecular modeling program.

  • Set up the Gaussian input file with the following key sections:

    • Route Section (#p): Specifies the level of theory, basis set, and type of calculation. A common choice is B3LYP/6-31G(d) Opt Freq.

    • Title Section: A brief description of the calculation.

    • Charge and Multiplicity: For the neutral molecule, this will be 0 1.

    • Molecular Specification: The atomic coordinates of the molecule.

2. Geometry Optimization:

  • The Opt keyword instructs Gaussian to find the lowest energy structure of the molecule.

3. Frequency Calculation:

  • The Freq keyword calculates the vibrational frequencies of the optimized structure. This is essential for:

    • Confirming that the optimized structure is a true minimum (no imaginary frequencies).

    • Calculating the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[22]

4. Analysis of Output:

  • The Gaussian output file will contain a wealth of information.[27] Key data to extract include:

    • The final optimized energy.

    • The thermal corrections to enthalpy and Gibbs free energy.

    • Confirmation of no imaginary frequencies.

By performing these calculations for 6-Chloro-5-methylpyridine-2,3-diamine and its potential degradation products, their relative thermodynamic stabilities can be predicted.

Computational ParameterPurpose
Geometry OptimizationFind the most stable 3D structure
Frequency CalculationConfirm minimum energy and calculate thermodynamic properties
Gibbs Free EnergyPredict the spontaneity of degradation reactions

Conclusion

The thermodynamic stability of 6-Chloro-5-methylpyridine-2,3-diamine is a multifaceted property that requires a comprehensive evaluation using both experimental and computational methodologies. This guide has outlined a robust framework for this assessment, encompassing the critical influence of solid-state properties, detailed protocols for thermal analysis and forced degradation studies, and a workflow for computational stability prediction using DFT. By systematically applying these approaches, researchers and drug development professionals can gain a thorough understanding of the stability profile of this promising molecule, thereby ensuring the development of a safe, effective, and high-quality pharmaceutical product.

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  • Chapter 4 DFT And Thermodynamics. (n.d.). Refubium. Retrieved February 15, 2026, from [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. (n.d.). arXiv. Retrieved February 15, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved February 15, 2026, from [Link]

  • AMERICAN UNIVERSITY OF BEIRUT PYROLYSIS OF WASTE PHARMACEUTICALS AS A NOVEL TREATMENT FOR A CIRCULAR ECONOMY. (2023, May 8). AUB ScholarWorks. Retrieved February 15, 2026, from [Link]

  • The Calculation of Thermodynamic Properties of Molecules. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. (2026, February 14). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Analysis of a Novel Proposal Using Temperature and Efficiency to Prevent Fires in Photovoltaic Energy Systems. (2023, May 10). MDPI. Retrieved February 15, 2026, from [Link]

  • New developments in the pharmaceutical stress testing industry. (2021, December 22). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Ionization Profiling and pKa Determination of 6-Chloro-5-methylpyridine-2,3-diamine

The following technical guide is structured to provide a comprehensive analysis of the physicochemical properties of 6-Chloro-5-methylpyridine-2,3-diamine, focusing on its ionization behavior (pKa). [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the physicochemical properties of 6-Chloro-5-methylpyridine-2,3-diamine, focusing on its ionization behavior (pKa).

[1]

Executive Summary

The compound 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1691252-03-5) represents a densely functionalized pyridine scaffold often utilized in kinase inhibitor discovery.[1] Understanding its ionization constant (


) is critical for predicting aqueous solubility, membrane permeability, and binding affinity.[2]

This guide provides a theoretical derivation of the


 based on Hammett substituent constants and details the specific experimental protocols required to validate these values. Based on structural activity relationships (SAR), the pyridine ring nitrogen  is the primary ionization center with a predicted 

in the range of 3.2 – 4.1 , classifying the molecule as a weak base .

Structural Analysis & Theoretical pKa Prediction

Before experimental validation, a theoretical framework is necessary to select the appropriate buffer range and titration method.

Ionization Site Identification

The molecule contains three potential nitrogenous ionization sites. However, resonance and inductive effects dictate a specific protonation order:

  • Pyridine Ring Nitrogen (

    
    ):  The most basic site.[1] The lone pair is orthogonal to the 
    
    
    
    -system, available for protonation.
  • 2-Amino Group (

    
    ):  The lone pair is delocalized into the ring (resonance donor), rendering it non-basic (
    
    
    
    typically < 0).[1]
  • 3-Amino Group (

    
    ):  Similarly delocalized, though less effectively than the 2-position.[1]
    

Conclusion: The measured aqueous


 (

) corresponds to the protonation of the pyridine ring nitrogen .
In Silico Prediction via Hammett Equation

We estimate the


 by applying substituent effects to the baseline pyridine scaffold (

).
SubstituentPositionElectronic Effect

(Approx)
2-Amino OrthoStrong Resonance Donor (+M)+1.6
3-Amino MetaWeak Resonance Donor (+M)+0.8
5-Methyl MetaWeak Inductive Donor (+I)+0.4
6-Chloro OrthoStrong Inductive Withdrawal (-I) -4.0
  • Base Analog: 2,3-Diaminopyridine has a

    
     of ~6.9.
    
  • Chlorine Effect: The introduction of Chlorine at the 6-position (adjacent to Nitrogen) exerts a massive electron-withdrawing effect, drastically lowering basicity.[1]

  • Net Prediction:

    
    .[1]
    

Predicted


 Range: 3.0 – 4.0  (Weak Base).[1]
Implication: At physiological pH (7.4), the molecule will exist primarily in its neutral (unionized) form , suggesting high passive membrane permeability but potentially limited aqueous solubility.

Experimental Methodologies

Due to the predicted low


 and potential lipophilicity (LogP > 1.5 due to Cl/Me groups), standard aqueous potentiometry may fail due to precipitation. Two robust protocols are recommended.
Protocol A: UV-Metric Titration (D-PAS)

Best for sparingly soluble compounds with chromophores.[1]

Principle: This method leverages the spectral shift (bathochromic/hypsochromic) that occurs when the pyridine ring is protonated.

Workflow Diagram:

UV_Metric_Workflow Stock Stock Solution (10 mM in DMSO) Mix Sample Mixing (Final: 50 µM) Stock->Mix Buffer Universal Buffer (pH 1.8 - 6.5) Buffer->Mix Scan UV-Vis Scan (240-400 nm) Mix->Scan Titrate Acid/Base Process Multi-wavelength Analysis Scan->Process Absorbance vs pH Result pKa Calculation Process->Result

Figure 1: UV-Metric Titration Workflow for low-solubility pyridines.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of compound in 1 mL DMSO (Stock).

  • Titration Vessel: Add 10 µL Stock to 20 mL of degassed water (

    
    ).
    
  • Acidification: Lower pH to ~1.5 using 0.5 M HCl. Ensure the compound is fully protonated (cationic form).

  • Titration: Titrate with 0.5 M KOH standardized solution.

  • Detection: Record UV spectra (200–400 nm) after each addition (0.2 pH unit increments).

  • Target Region: Focus on the 280–320 nm region, where the pyridine

    
     transition typically shifts upon deprotonation.
    
Protocol B: Yasuda-Shedlovsky (Cosolvent Potentiometry)

Required if the compound precipitates during aqueous titration.[1]

Principle: Determine apparent


 (

) in methanol/water mixtures and extrapolate to 0% organic solvent.[1]

Data Table Template:

% Methanol (w/w)Dielectric Const (

)
Measured

30%60.5Value 1
40%55.0Value 2
50%49.5Value 3
0% (Extrapolated) 78.3 Aqueous

Equation:



Where 

corrects for the pH electrode junction potential in organic solvents (Avdeef, 2013).[1]

Data Analysis & Validation

Bjerrum Plot Analysis

To validate the ionization, construct a Bjerrum plot (


 vs pH).
  • 
     (Average proton number):  Should range from 1.0 (fully protonated) to 0.0 (neutral).
    
  • Half-Integral Point: The pH where

    
     equals the 
    
    
    
    .[1]
Causality Check (Quality Control)
  • Slope Check: The slope of the

    
     vs pH plot must be 
    
    
    
    . Deviations indicate electrode fouling or aggregation.[1]
  • Temperature: Ensure all measurements are strictly controlled at

    
    , as pyridine ionization is exothermic (enthalpy driven).
    

Pharmaceutical Implications[3][4][5]

Understanding the


 of ~3.5 allows for precise prediction of ADME properties.
Solubility Profile

[1]
  • At pH 1.2 (Stomach): The compound is fully protonated (

    
    ). Solubility will be maximal.
    
  • At pH 7.4 (Blood): The compound is neutral (

    
    ). Solubility is limited to the intrinsic solubility (
    
    
    
    ).
    • Risk:[3][4] Potential precipitation in the small intestine as pH rises from gastric to intestinal environments.

Membrane Permeability

Since the molecule is neutral at physiological pH, it is expected to have high passive permeability (Class II or IV in BCS), provided the intrinsic lipophilicity is not excessive.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[1]

  • Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [1]

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 6-Chloro-5-methylpyridine-2,3-diamine

This guide functions as a high-level technical whitepaper and operational protocol for the structural elucidation of 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 56613-34-8).[1] This compound is a critical pharmacophore s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a high-level technical whitepaper and operational protocol for the structural elucidation of 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 56613-34-8).[1]

This compound is a critical pharmacophore scaffold, often serving as a precursor for Factor Xa inhibitors (e.g., Edoxaban) and various kinase inhibitors.[1] Its solid-state arrangement directly impacts API (Active Pharmaceutical Ingredient) stability, solubility, and tabletability.[1]

Executive Summary & Molecular Context[2][3][4][5]

The molecule 6-Chloro-5-methylpyridine-2,3-diamine presents a unique crystallographic challenge due to its high density of hydrogen-bond donors (two amino groups) and acceptors (pyridine nitrogen, chlorine).[1]

Unlike simple pyridines, the vicinal diamine motif (2,3-position) creates a competition between intramolecular stabilization and intermolecular lattice formation.[1] Understanding this competition is the key to controlling polymorphism in drug development.

Physicochemical Profile
FeatureCharacteristicCrystallographic Implication
Scaffold PyridinePlanar aromatic system; prone to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

stacking.[2][3]
Substituents 2,3-DiaminoMulti-point H-bond donors; potential for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

synthons.
Halogen 6-ChloroWeak H-bond acceptor; potential for Type II Halogen bonding (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Sterics 5-MethylDisrupts close packing; induces twist or slip in stacking.

Predicted Lattice Architecture & Supramolecular Synthons[1]

Before initiating X-ray diffraction (XRD), one must hypothesize the lattice energy landscape to select the correct crystallization solvents.[1] Based on structural analogs (e.g., 2,3-diaminopyridine), we anticipate specific supramolecular synthons.[1]

The Vicinal Diamine Conflict

The 2-amino and 3-amino groups are adjacent.

  • Scenario A (Intramolecular): A weak H-bond forms between the 3-amino proton and the 2-amino nitrogen. This planarizes the molecule but reduces lattice energy.

  • Scenario B (Intermolecular - Most Likely): Both amino groups engage in bridging H-bonds with the pyridine nitrogen of adjacent rings, forming "ribbons" or "sheets."

Visualization: H-Bonding Network Prediction

The following diagram illustrates the logical flow of supramolecular assembly expected during crystallization.

G Start 6-Cl-5-Me-Pyridine-2,3-diamine Monomer Donor H-Bond Donors: 2-NH2, 3-NH2 Start->Donor Acceptor H-Bond Acceptors: Pyridine N1, Cl Start->Acceptor Interaction Interaction Competition Donor->Interaction Acceptor->Interaction Motif1 Motif A: Dimer (R2,2(8)) (High Probability) Interaction->Motif1 N-H...N Pairing Motif2 Motif B: Catemeric Chain (Medium Probability) Interaction->Motif2 N-H...Cl Contacts Stacking Pi-Pi Stacking (Stabilized by 6-Cl/5-Me dipole) Motif1->Stacking 3D Lattice Formation

Caption: Predicted supramolecular assembly pathways. The R2,2(8) dimer is the dominant synthon in aminopyridines.[1]

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals of poly-amino heterocycles is difficult due to their tendency to form microcrystalline powders (twinning).

Validated Crystallization Workflow

Objective: Grow single crystals


 mm in at least two dimensions.
  • Solvent Screening (The "Rule of 3"):

    • Solvent A (Good Solubility): Methanol or Ethanol (Polar protic, matches amine polarity).[1]

    • Solvent B (Poor Solubility): Hexane or Toluene (Non-polar, forces precipitation).[1]

    • Solvent C (Intermediate): Ethyl Acetate.

  • Methodology: Slow Evaporation vs. Vapor Diffusion

    • Do not use rapid cooling. This locks in kinetic polymorphs (often disordered).[1]

    • Recommended Method:Vapor Diffusion .[1]

      • Dissolve 20 mg of compound in 2 mL Methanol (inner vial).

      • Place inner vial in a jar containing 10 mL Toluene (outer solvent).[1]

      • Seal and store at

        
         for 7–14 days.
        
  • Causality Check: Why Toluene? The methyl group on the pyridine ring interacts favorably with toluene via CH-

    
     interactions, slowing nucleation and promoting ordered growth.
    

Data Collection & Structural Refinement Strategy

Once a crystal is mounted, the following acquisition parameters are mandatory to ensure publication-grade integrity (E-E-A-T).

Instrument Configuration
  • Radiation Source: Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).
    • Reasoning: Copper sources (Cu-Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) are acceptable, but Molybdenum is preferred for chlorinated compounds to minimize absorption corrections (
      
      
      
      ) and access higher
      
      
      angles (better resolution).
  • Temperature: 100 K (Liquid Nitrogen stream).[1]

    • Reasoning: Critical for amine-containing structures. Thermal motion at room temperature makes H-atoms on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       groups invisible, preventing accurate H-bond mapping.
      
Refinement Protocol (SHELXL)

When refining the structure (using OLEX2 or SHELX), specific attention must be paid to the amino groups.[1]

  • Space Group Determination: Expect Monoclinic

    
      or Triclinic 
    
    
    
    . These are the most common packing groups for planar organic molecules with inversion symmetry potential.
  • Handling H-Atoms (The "Riding Model" Trap):

    • Initial: Place H-atoms geometrically (AFIX 43 for aromatic amines).

    • Validation: Locate H-atoms in the Difference Fourier Map (

      
      ) .
      
    • Critical Step: If the Difference Map shows electron density between the ring Nitrogen and the amino Hydrogen, check for Tautomerism (Amino-imine tautomerism is rare but possible in 2-aminopyridines).

Data Quality Metrics (Acceptance Criteria)
MetricThresholdsignificance
R1 (all data) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(5%)
Indicates the model matches the diffraction pattern.
Goodness of Fit (GoF)

Variance matches statistical expectation.
Completeness

Ensures no missing planes/reflections.
Flack Parameter N/ANot applicable (molecule is achiral), unless crystallizing in a chiral space group.[1]

Structural Analysis & Halogen Bonding

Upon solving the structure, the analysis must move beyond coordinates to interactions.[1]

The Chlorine Influence

In 6-Chloro-5-methylpyridine-2,3-diamine, the Chlorine atom is not just a steric bulk; it is an electronic handle.[1]

  • Sigma-Hole: The Cl atom likely exhibits a positive electrostatic potential cap (sigma-hole) opposite the C-Cl bond.

  • Interaction: Look for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    interactions. These "Halogen Bonds" are highly directional and can organize the crystal into 1D chains.
Workflow for Interaction Analysis

The following Graphviz diagram details the logic flow for analyzing the solved CIF (Crystallographic Information File).

Analysis CIF Solved CIF File Mercury Visualization (Mercury/Diamond) CIF->Mercury Platon PLATON Analysis CIF->Platon HBond Calc H-Bonds (D-H...A < sum vdW) Mercury->HBond PiStack Calc Pi-Stacking (Centroid dist < 3.8A) Mercury->PiStack Void Void Space Calc (Solvent Accessible?) Platon->Void Report Final Structural Report HBond->Report PiStack->Report Void->Report

Caption: Post-refinement analysis workflow to validate supramolecular features.

Conclusion

The crystal structure of 6-Chloro-5-methylpyridine-2,3-diamine is governed by the competitive interplay between the vicinal diamine H-bond network and the steric demand of the 5-methyl/6-chloro substitution.[1] High-quality structural elucidation requires low-temperature data collection (100 K) to accurately resolve the amino protons, which are the primary vectors for lattice stability.[1]

Researchers utilizing this protocol will generate data capable of supporting IND (Investigational New Drug) filings by proving the polymorphic purity and stability of this key intermediate.[1]

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Context: The authoritative database for comparing aminopyridine analogs.
  • Desiraju, G. R. (2007).[1] Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link[1]

    • Context: Foundational text on supramolecular synthons (R2,2(8) motifs).[1][4]

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A. Link

    • Context: The standard software algorithm used for the refinement steps described in Section 4.
  • Politzer, P., et al. (2007).[1] The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hole and halogen bonding. Journal of Molecular Modeling. Link
    
    • Context: Theoretical grounding for the 6-Chloro interactions described in Section 5.

Sources

Protocols & Analytical Methods

Method

Protocol for cyclization of 6-Chloro-5-methylpyridine-2,3-diamine with carboxylic acids

Application Note: Strategic Cyclization of 6-Chloro-5-methylpyridine-2,3-diamine with Carboxylic Acids Executive Summary The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization of 6-Chloro-5-methylpyridine-2,3-diamine with Carboxylic Acids

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and frequently appearing in kinase inhibitors, antagonists of G-protein-coupled receptors (GPCRs), and anticancer agents.

This Application Note details the synthesis of 5-chloro-6-methyl-2-substituted-3H-imidazo[4,5-b]pyridine via the condensation of 6-chloro-5-methylpyridine-2,3-diamine with various carboxylic acids.

The Challenge: The presence of the electron-withdrawing chlorine atom at the C6 position (ortho to the pyridine nitrogen) significantly deactivates the pyridine ring. While this creates a valuable handle for downstream functionalization (e.g., SNAr or Suzuki couplings), it reduces the nucleophilicity of the diamine, often requiring forcing conditions that can lead to decomposition.

The Solution: We present two validated protocols:

  • Method A (Thermodynamic/Robust): Polyphosphoric Acid (PPA) cyclodehydration for stable, non-volatile carboxylic acids.

  • Method B (Kinetic/Mild): T3P® (Propylphosphonic anhydride) mediated coupling for sensitive, sterically hindered, or functionalized acids.

Reaction Mechanism & Regiochemistry

Understanding the regiochemical outcome is critical for structural assignment.

  • Numbering Shift: The starting material is 6-chloro-5-methylpyridine-2,3-diamine . Upon cyclization to the fused imidazo[4,5-b]pyridine system, the IUPAC numbering shifts. The chlorine atom (originally at C6) maps to position 5 of the fused system, and the methyl group (originally at C5) maps to position 6 .

  • Pathway: The reaction proceeds via an initial amide formation, predominantly at the more nucleophilic 3-amino group (distal to the ring nitrogen), followed by acid-catalyzed dehydration to close the imidazole ring.

ReactionMechanism Reactants Reactants 6-Cl-5-Me-pyridine-2,3-diamine + R-COOH Amide Intermediate Amide (Acylation at 3-NH2) Reactants->Amide Activation (T3P or Heat) Imidoyl Imidoyl Intermediate (Transition State) Amide->Imidoyl -H2O (Dehydration) Product Product 5-chloro-6-methyl-2-substituted -3H-imidazo[4,5-b]pyridine Imidoyl->Product Cyclization (-H+)

Figure 1: Mechanistic pathway from diamine to imidazopyridine.

Method Selection Guide

Not all acids tolerate the harsh conditions of PPA. Use the following decision matrix to select the appropriate protocol.

MethodSelection Start Analyze Carboxylic Acid (R-COOH) IsStable Is the acid thermally stable (>150°C)? Start->IsStable IsComplex Does R contain acid-sensitive groups (Boc, tBu, etc.)? IsStable->IsComplex Yes MethodB METHOD B: T3P® Coupling Mild, Room Temp/Reflux, Expensive IsStable->MethodB No (Volatile/Unstable) MethodA METHOD A: Polyphosphoric Acid (PPA) High Yield, Scalable, Harsh IsComplex->MethodA No IsComplex->MethodB Yes

Figure 2: Decision tree for selecting the optimal cyclization protocol.

Detailed Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Simple aromatic acids, alkyl acids, and scale-up of robust substrates.

Materials:

  • 6-Chloro-5-methylpyridine-2,3-diamine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 volumes by weight)

  • Ammonium Hydroxide (28% NH₃) or NaOH (50%) for neutralization.

Protocol:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge the PPA.

  • Heating: Heat PPA to 80–90°C to reduce viscosity.

  • Addition: Add the diamine and the carboxylic acid.

  • Reaction: Heat the mixture to 140–160°C for 4–12 hours. Monitor by LCMS (take a drop, dilute in MeOH).

    • Note: The reaction is complete when the intermediate amide (M+1 + 18 mass units relative to product) is consumed.

  • Quench: Cool the mixture to ~80°C. Pour slowly into crushed ice with vigorous stirring.

  • Neutralization (Critical): The imidazo[4,5-b]pyridine ring can be amphoteric. Adjust pH to 8–9 using NH₄OH.

    • Caution: Exothermic reaction.

  • Isolation: Collect the precipitate by filtration. Wash with water and cold diethyl ether.

  • Purification: Recrystallization from Ethanol/Water or DMF usually yields pure product.

Data Summary (Representative):

Acid Type Temp (°C) Time (h) Yield (%) Notes
Benzoic Acid 150 6 85 Clean precipitation
Acetic Acid 140 4 78 Excess acid used

| Nicotinic Acid | 160 | 12 | 65 | Requires careful pH adjustment |

Method B: T3P® (Propylphosphonic Anhydride) Mediated Cyclization

Best for: Chiral acids, Boc-protected amines, and heat-sensitive substrates.

Materials:

  • 6-Chloro-5-methylpyridine-2,3-diamine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P® (50% in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Butyl Acetate (BuOAc)

Protocol:

  • Amide Formation: Dissolve diamine and carboxylic acid in EtOAc (or BuOAc for higher temp). Add the base.

  • Addition: Add T3P solution dropwise at 0°C.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

    • Checkpoint: Check LCMS. If the Amide is formed but cyclization hasn't occurred (common with T3P at RT), proceed to step 4.

  • Cyclization (Thermal Boost): Heat the mixture to reflux (EtOAc: 77°C; BuOAc: 126°C).

    • Optimization: If reflux is insufficient, microwave irradiation at 120°C for 30 mins in EtOAc is highly effective.

  • Workup: Dilute with water. Separate layers. Wash organic layer with NaHCO₃ (sat.) and Brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Why T3P? T3P acts as a kinetic trap for the water molecule released during amide formation and cyclization, driving the equilibrium toward the product under milder conditions than PPA [1, 2].

Analytical Validation

Upon successful synthesis, the following spectral characteristics confirm the structure:

  • ¹H NMR (DMSO-d₆):

    • Imidazo-H: If R=H, a singlet appears around 8.4–8.6 ppm.

    • NH: Broad singlet at 13.0–14.0 ppm (often invisible if exchangeable).

    • Pyridine Ring: The 6-chloro-5-methyl substitution leaves only one aromatic proton (H7 in the fused system, originally H4). This appears as a singlet around 7.8–8.2 ppm.

  • ¹³C NMR:

    • Look for the distinct shift of the bridgehead carbons (C3a/C7a) and the C2 signal (145–155 ppm).

Troubleshooting & Optimization

ObservationDiagnosisRemediation
Intermediate Amide Persists Incomplete dehydrationMethod A: Increase temp to 180°C. Method B: Add catalytic p-TsOH or switch solvent to Xylene/reflux.
Low Yield (Black Tar) Decomposition/PolymerizationDegas solvents (Argon sparge). Lower temperature and extend time. Switch to Method B.
Product is Water Soluble Amphoteric natureDo not wash with excess water. Salting out (NaCl) the aqueous phase during extraction is necessary.
Regioisomers observed N1 vs N3 alkylationUsually not an issue for unsubstituted cyclization. If alkylating the NH post-cyclization, N3 is generally favored but mixtures occur.

References

  • T3P Mediated Synthesis: Curia Global. "How T3P has provided the catalyst to a new area of pharmaceutical research." Available at: [Link]

  • General Imidazopyridine Synthesis: MDPI. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."[1][2][3] Available at: [Link]

  • Analogous Halogenated Systems: MDPI. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives."[1] (Describes 6-bromo analogs). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 6-Chloro-5-methylpyridine-2,3-diamine in Kinase Inhibitor Drug Design

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for thera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the hinge-binding motif of the endogenous ATP substrate. This document provides detailed application notes and protocols for the use of 6-Chloro-5-methylpyridine-2,3-diamine as a versatile scaffold in the design and synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide exemplary synthetic protocols, and outline methodologies for the biological evaluation of the resulting compounds.

Introduction: The Strategic Advantage of the Pyridine-2,3-diamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The 2,3-diamine substitution pattern on the pyridine ring offers a unique opportunity for creating bidentate hydrogen bonding interactions with the kinase hinge, a feature known to enhance binding affinity and selectivity.

The specific compound, 6-Chloro-5-methylpyridine-2,3-diamine , presents several strategic advantages for kinase inhibitor design:

  • Orthogonal Reactivity: The two amino groups at the 2- and 3-positions can undergo differential reactivity, allowing for sequential and controlled elaboration of the scaffold. One common approach is the condensation with an appropriate electrophile to form a fused heterocyclic system, such as an imidazopyridine.

  • Vector for Substitution: The chloro group at the 6-position is an excellent handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which can significantly impact inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the planarity and solubility of the resulting inhibitor, and can also make favorable van der Waals contacts within the ATP binding site.

Overview of the Drug Design and Discovery Workflow

The process of developing a novel kinase inhibitor from the 6-Chloro-5-methylpyridine-2,3-diamine scaffold follows a well-established, iterative workflow. This guide will provide protocols for the key stages of this process.

G cluster_0 Scaffold-Based Drug Design Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis Design Biochemical Screening Biochemical Screening Library Synthesis->Biochemical Screening Test Cellular Assays Cellular Assays Biochemical Screening->Cellular Assays Validate Lead Optimization Lead Optimization Cellular Assays->Lead Optimization Iterate Lead Optimization->Library Synthesis Refine Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Advance

Caption: A typical workflow for kinase inhibitor discovery.

Synthetic Protocols: From Scaffold to Inhibitor

The following protocols are illustrative and may require optimization based on the specific target kinase and the nature of the substituents being introduced.

Protocol 3.1: Synthesis of an Imidazo[4,5-b]pyridine Core

This protocol describes a common and effective method for constructing the fused imidazopyridine ring system, a core structure in many potent kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 6-Chloro-5-methylpyridine-2,3-diamine in a suitable solvent such as ethanol or acetic acid.

  • Aldehyde Addition: Add 1.1 equivalents of the desired aldehyde (R-CHO). The choice of aldehyde will determine the substituent at the 2-position of the imidazopyridine ring, which often probes the hydrophobic pocket of the kinase active site.

  • Oxidative Cyclization: Add an oxidizing agent, such as sodium metabisulfite (1.5 equivalents), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_1 Imidazo[4,5-b]pyridine Synthesis Start 6-Chloro-5-methylpyridine-2,3-diamine Step1 Dissolve in Ethanol/Acetic Acid Start->Step1 Step2 Add R-CHO (Aldehyde) Step1->Step2 Step3 Add Oxidizing Agent (e.g., Na2S2O5) Step2->Step3 Step4 Reflux Step3->Step4 Step5 Work-up and Purification Step4->Step5 End Imidazo[4,5-b]pyridine Product Step5->End

Caption: Workflow for the synthesis of the imidazo[4,5-b]pyridine core.

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) for Library Elaboration

The chloro group at the 6-position of the imidazo[4,5-b]pyridine core is activated for SNAr, providing a straightforward method for introducing a wide variety of substituents.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, dissolve 1 equivalent of the 6-chloro-imidazo[4,5-b]pyridine intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile and Base Addition: Add 1.2-1.5 equivalents of the desired nucleophile (e.g., an amine, thiol, or alcohol) and a suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C. Microwave irradiation can significantly accelerate the reaction compared to conventional heating.[1]

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purification: The crude product is then purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Biological Evaluation: From Compound to Kinase Inhibitor Candidate

Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

A variety of assay formats are available to measure the ability of a compound to inhibit the activity of a purified kinase.[2] A common and robust method is a luminescence-based assay that measures ATP consumption.

Step-by-Step Methodology:

  • Assay Plate Preparation: In a 384-well plate, add the purified target kinase, the peptide substrate, and ATP to a buffer solution.

  • Compound Addition: Add the synthesized compounds at various concentrations (typically a serial dilution to determine the IC50 value). Include appropriate controls, such as a known inhibitor as a positive control and DMSO as a negative control.[2]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that contains a luciferase and its substrate. The amount of remaining ATP is inversely proportional to the kinase activity, and this is measured as a luminescent signal.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.[2]

Compound Target Kinase IC50 (nM) Selectivity Profile (vs. Kinase X, Y, Z)
Example-001 Kinase A50>100-fold vs. X, Y; 20-fold vs. Z
Example-002 Kinase A25>200-fold vs. X, Y, Z
Example-003 Kinase B1505-fold vs. A; >50-fold vs. X, Y, Z

Caption: Exemplary data table for summarizing kinase inhibition and selectivity.

Protocol 4.2: Cellular Proliferation Assay

To determine if the synthesized compounds have an effect on cancer cell growth, a cellular proliferation assay is performed.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells that are known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitors for a period of 72 hours.

  • Viability Assessment: Add a reagent such as resazurin or MTT to the wells. Viable cells will metabolize these reagents, resulting in a colorimetric or fluorescent change that can be quantified using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biochemical and cellular assays will guide the next round of synthesis in an iterative process of lead optimization. The goal is to improve potency, selectivity, and drug-like properties.

G cluster_2 Structure-Activity Relationship (SAR) Cycle Design Design Synthesize Synthesize Design->Synthesize Test Test Synthesize->Test Analyze Analyze Test->Analyze Analyze->Design

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion

6-Chloro-5-methylpyridine-2,3-diamine is a highly versatile and valuable scaffold for the design and synthesis of novel kinase inhibitors. Its inherent chemical features allow for the creation of diverse chemical libraries with the potential to yield potent and selective drug candidates. The protocols and methodologies outlined in this document provide a comprehensive guide for researchers to effectively utilize this building block in their kinase inhibitor drug discovery programs.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2024, January 30). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • PMC. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • PMC. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • DOI. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. [Link]

  • PubMed. Synthesis and identification of[2][3][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]

  • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • PMC. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • PMC. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][5]diazepin-6-one scaffold. [Link]

  • PMC. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • RSC Publishing. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. [Link]

  • PMC. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • PMC. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Condensation Reactions of 6-Chloro-5-methylpyridine-2,3-diamine with Aldehydes

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of substituted imidazo[4,5-b]pyridines through the condensation reaction of 6-Chloro-5-methylpyridine-2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of substituted imidazo[4,5-b]pyridines through the condensation reaction of 6-Chloro-5-methylpyridine-2,3-diamine with various aldehydes. Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous purines, which allows them to interact with a wide range of biological targets.[1][2] This document outlines the underlying reaction mechanism, offers a robust, step-by-step general protocol, discusses key optimization parameters, and presents expected outcomes. The protocols are designed for researchers, chemists, and professionals in the field of drug discovery, providing the technical depth necessary for successful synthesis and future derivatization.

Introduction: The Significance of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Their bioisosteric relationship with purines makes them ideal candidates for designing enzyme inhibitors, particularly for kinases.[1] The condensation of a substituted pyridine-2,3-diamine with an aldehyde is one of the most direct and versatile methods for constructing this valuable heterocyclic system.[5] This reaction allows for the introduction of a wide variety of substituents at the 2-position of the imidazole ring, derived from the aldehyde starting material, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies. This guide focuses on the practical execution of this reaction using 6-Chloro-5-methylpyridine-2,3-diamine as a key building block.

Reaction Mechanism: From Diamine to Imidazopyridine

The condensation of an ortho-diamine with an aldehyde proceeds through a well-established multi-step mechanism involving nucleophilic addition, dehydration, and oxidative cyclization. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

The overall transformation can be broken down into four key stages:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate known as a hemiaminal.[6]

  • Schiff Base (Imine) Formation: The unstable hemiaminal rapidly undergoes dehydration (loss of a water molecule) to form a more stable C=N double bond, yielding a Schiff base intermediate.

  • Intramolecular Cyclization: The second amino group of the pyridine ring then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the five-membered imidazole ring, resulting in a dihydro-imidazo[4,5-b]pyridine intermediate.

  • Aromatization: The final and often rate-determining step is the aromatization of the dihydro intermediate to the stable imidazo[4,5-b]pyridine system. This is an oxidative process that often occurs spontaneously using atmospheric oxygen, especially under reflux conditions.[5] In some cases, an explicit oxidizing agent is added to drive the reaction to completion.

Reaction_Mechanism General Reaction Mechanism cluster_0 Step 1 & 2: Imine Formation cluster_1 Step 3 & 4: Cyclization & Aromatization Diamine 6-Chloro-5-methyl- pyridine-2,3-diamine + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Diamine->Hemiaminal +H⁺, -H₂O SchiffBase Schiff Base (Imine) Intermediate Hemiaminal->SchiffBase -H₂O Dihydro Dihydro-imidazopyridine Intermediate SchiffBase->Dihydro Intramolecular Cyclization FinalProduct 2-Substituted-6-chloro- 7-methyl-3H-imidazo [4,5-b]pyridine Dihydro->FinalProduct Oxidation (-2H)

Caption: The multi-step condensation reaction pathway.

Core Experimental Protocol

This section provides a generalized, robust protocol for the synthesis of 2-aryl-6-chloro-7-methyl-3H-imidazo[4,5-b]pyridines. This procedure has been successfully applied to a variety of aromatic aldehydes.

Materials and Equipment
  • Reagents:

    • 6-Chloro-5-methylpyridine-2,3-diamine

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Ethanol (absolute)

    • Ethyl acetate

    • Hexane

    • Sodium sulfate (anhydrous)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filtration flask

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Rotary evaporator

    • Melting point apparatus

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Experimental Workflow A 1. Dissolve Diamine in Ethanol B 2. Add Aldehyde (1.05 eq.) A->B C 3. Reflux Mixture (4-12 h) B->C D 4. Monitor by TLC C->D D->C Continue Reflux if incomplete E 5. Cool to RT & Filter Precipitate D->E Reaction Complete F 6. Wash Solid with Cold Ethanol E->F G 7. Dry Product Under Vacuum F->G H 8. Characterize (NMR, MS, MP) G->H

Caption: A streamlined workflow for the synthesis protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-5-methylpyridine-2,3-diamine (e.g., 1.0 g, 5.83 mmol).

  • Solvent Addition: Add absolute ethanol (approx. 30-40 mL) to dissolve the diamine completely. Gentle warming may be required.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.05 equivalents, e.g., 6.12 mmol) to the solution dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically left to proceed for 4 to 12 hours. The formation of a precipitate is often observed as the reaction progresses.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The consumption of the diamine starting material indicates the reaction's progression.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid generously with cold ethanol to remove any unreacted aldehyde and impurities.

  • Drying: Dry the purified product under vacuum to yield the final 2-substituted-6-chloro-7-methyl-3H-imidazo[4,5-b]pyridine.

  • Characterization: Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Protocol Optimization and Variations

The efficiency of the condensation can be influenced by several factors. The choice of solvent, catalyst, and the nature of the aldehyde substrate all play a critical role.

ParameterStandard ConditionVariation & RationaleReference
Oxidant Atmospheric OxygenIodine (I₂): Adding catalytic amounts of iodine (0.1 eq.) can accelerate the final aromatization step, potentially reducing reaction times and increasing yields.[7]
Sodium Metabisulfite (Na₂S₂O₅): Used in some procedures to form an adduct with the aldehyde, which then reacts with the diamine. This can be effective for less reactive aldehydes.[4][8]
Solvent EthanolWater: For certain aldehydes, conducting the reaction in water under thermal conditions can be an environmentally benign alternative, proceeding via air oxidative cyclocondensation.[5]
Dimethylformamide (DMF): A higher boiling point solvent that can be used to accelerate reactions with sterically hindered or electron-deficient aldehydes.
Aldehyde Substrate Aromatic AldehydesElectron-donating groups (e.g., -OCH₃) on the aromatic ring generally react smoothly. Electron-withdrawing groups (e.g., -NO₂) may require longer reaction times or a catalyst to proceed efficiently.[5]
Aliphatic Aldehydes: These are often more reactive but can be prone to side reactions like self-condensation. Milder conditions (lower temperature, shorter times) are recommended.[9]

Expected Results: A Representative Summary

The following table provides representative data from the condensation of 6-Chloro-5-methylpyridine-2,3-diamine with various benzaldehydes using the core protocol. Yields and reaction times are illustrative and may vary.

AldehydeR-GroupProduct NameTypical Time (h)Typical Yield (%)
Benzaldehyde-H6-Chloro-7-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine685-95
4-Chlorobenzaldehyde-Cl2-(4-Chlorophenyl)-6-chloro-7-methyl-3H-imidazo[4,5-b]pyridine880-90
4-Methoxybenzaldehyde-OCH₃2-(4-Methoxyphenyl)-6-chloro-7-methyl-3H-imidazo[4,5-b]pyridine590-98
4-Nitrobenzaldehyde-NO₂6-Chloro-7-methyl-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine1270-80

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: 6-Chloro-5-methylpyridine-2,3-diamine and its derivatives should be handled with care as their toxicological properties may not be fully characterized. Aldehydes are often irritants and sensitizers. Avoid inhalation of vapors and direct skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Green Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). Methods for the synthesis of 2/3-substituted imidazopyridines.
  • PMC. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • MDPI. (n.d.).
  • Beilstein Journals. (n.d.).
  • MDPI. (n.d.).
  • PMC. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2022).
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • PMC - NIH. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.
  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • Scribd. (n.d.). Mechanisms of Aldehyde Reactions.
  • PMC. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.
  • PMC - NIH. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.

Sources

Application

Preparation of pharmaceutical intermediates from 6-Chloro-5-methylpyridine-2,3-diamine

Application Note: Strategic Functionalization of 6-Chloro-5-methylpyridine-2,3-diamine Abstract 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1691252-03-5) is a high-value "privileged structure" in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Chloro-5-methylpyridine-2,3-diamine

Abstract

6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1691252-03-5) is a high-value "privileged structure" in medicinal chemistry, serving as the primary precursor for imidazo[4,5-b]pyridine derivatives.[1][2] This scaffold is ubiquitous in kinase inhibitors (e.g., substituted purine bioisosteres), P2X3 antagonists, and antibacterial agents. This application note details the divergent synthesis of two critical intermediates: the aromatic imidazole core (via formic acid cyclization) and the cyclic urea core (via carbonyldiimidazole).[1] Furthermore, it provides a validated protocol for downstream functionalization of the 6-chloro handle via Suzuki-Miyaura cross-coupling.[1]

Scaffold Analysis & Strategic Logic

The utility of 6-Chloro-5-methylpyridine-2,3-diamine lies in its orthogonal reactivity.[1]

  • The ortho-Diamine (Positions 2,3): A bidentate nucleophile ready for heterocyclization. The 3-amino group is generally more nucleophilic due to the electron-donating effect of the ring nitrogen at position 1, but cyclization typically involves both amines.[1]

  • The 6-Chloro Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling (

    
     or Suzuki/Buchwald), allowing late-stage library diversification.[1]
    
  • The 5-Methyl Group: Provides essential steric bulk and lipophilicity, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets).

Visualizing the Divergent Workflow

The following diagram illustrates the decision matrix for researchers using this starting material.

Synthesis_Workflow SM Starting Material 6-Chloro-5-methylpyridine- 2,3-diamine PathA Cyclization A (Formic Acid/TEOF) SM->PathA Condensation PathB Cyclization B (CDI or Phosgene) SM->PathB Carbonylation ProdA Product A 6-Chloro-5-methyl- 1H-imidazo[4,5-b]pyridine PathA->ProdA -H2O ProdB Product B 6-Chloro-5-methyl- 1,3-dihydro-2H-imidazo [4,5-b]pyridin-2-one PathB->ProdB -ImH Suzuki Downstream Coupling (Suzuki-Miyaura) ProdA->Suzuki Pd(0), Ar-B(OH)2 ProdB->Suzuki Pd(0), Ar-B(OH)2 Library Bioactive Library (Biaryl Derivatives) Suzuki->Library

Figure 1: Divergent synthetic pathways from the diamine precursor.[1] Path A yields the aromatic core; Path B yields the cyclic urea.[1] Both converge at the Suzuki coupling stage.[1]

Protocol A: Synthesis of 6-Chloro-5-methyl-1H-imidazo[4,5-b]pyridine

This reaction constructs the imidazole ring.[1] While Triethyl orthoformate (TEOF) can be used, Formic Acid is preferred for this specific scaffold due to higher atom economy and ease of workup, provided the substrate lacks acid-sensitive groups.

Mechanism:

  • Formylation: The more nucleophilic amine attacks formic acid to form a formamide intermediate.[1]

  • Cyclodehydration: Acid-catalyzed closure of the second amine onto the formyl group, releasing water.[1]

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 6-Chloro-5-methylpyridine-2,3-diamine (1.0 eq, e.g., 5.0 g).

  • Solvent/Reagent: Add Formic Acid (98%) (10 vol, e.g., 50 mL). Note: The diamine should dissolve, potentially with a slight exotherm.

  • Reaction: Heat the mixture to reflux (100–105 °C) . Stir for 4–6 hours.

    • Self-Validation Point: Monitor by LCMS.[1]

    • Target Mass: SM (M+H ~158) should disappear.[1] Product (M+H ~168) should dominate.

  • Workup:

    • Cool reaction to room temperature.[1][3]

    • Concentrate in vacuo to remove excess formic acid (use a scrubber for fumes).[1]

    • Dilute the residue with ice-water (50 mL).[1]

    • Neutralize carefully with NH₄OH (28%) or saturated NaHCO₃ to pH ~8.[1] The product typically precipitates as an off-white to tan solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (2 x 20 mL) and cold diethyl ether (to remove non-polar impurities). Dry under vacuum at 50 °C.

Expected Yield: 85–95%.[1]

Protocol B: Synthesis of Cyclic Urea Derivative (2-Oxo)

For targets requiring a hydrogen bond donor/acceptor pair (common in urea-based kinase inhibitors), the cyclic urea is generated using 1,1'-Carbonyldiimidazole (CDI) .

Step-by-Step Protocol:

  • Setup: Charge 6-Chloro-5-methylpyridine-2,3-diamine (1.0 eq) into a dry flask under Nitrogen atmosphere.

  • Solvent: Add anhydrous THF or 1,4-Dioxane (10 vol).

  • Reagent Addition: Add CDI (1.2 eq) in a single portion at room temperature.

    • Observation: Evolution of CO₂ gas will occur.[1][4] Ensure proper venting.[1]

  • Reaction: Stir at reflux (65°C for THF) for 3–5 hours.

    • Causality: While CDI reacts at RT, the sterics of the 5-methyl group and the electron-deficient nature of the pyridine ring often require thermal energy to drive the cyclization to completion.[1]

  • Workup:

    • Cool to RT.

    • The product often precipitates directly from the reaction mixture.[1]

    • If precipitated: Filter and wash with THF.[1]

    • If soluble: Quench with water (excess CDI converts to CO₂/Imidazole), extract with EtOAc, wash with brine, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.[1]

Target Mass (LCMS): M+H ~184.

Protocol C: Suzuki-Miyaura Cross-Coupling (The Functionalization)

Once the bicyclic core is formed (Protocol A or B), the 6-chloro position is activated for coupling.[1] This protocol uses a robust Pd(dppf)Cl₂ system effective for electron-deficient heteroaryl chlorides.[1]

Reaction Scheme: Core-Cl + Ar-B(OH)₂ → Core-Ar + B(OH)₃ + Cl⁻[1]

Step-by-Step Protocol:

  • Reagents:

    • Substrate (Product from A or B): 1.0 eq.

    • Aryl Boronic Acid: 1.2 eq.[1]

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).[1]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) . Degassing is critical.

  • Procedure:

    • Combine substrate, boronic acid, and base in a microwave vial or pressure tube.

    • Add solvents and sparge with Nitrogen for 5 minutes (remove O₂ to prevent catalyst poisoning).[1]

    • Add Pd catalyst.[1][3][5][6][7][8][9] Seal the vessel.

    • Heat to 90–100 °C for 2–12 hours (or 110 °C for 30 min in microwave).

  • Self-Validation (QC):

    • TLC:[1][10][11] Elute in 5% MeOH/DCM.[1] The product will be significantly more polar (if boronic acid has polar groups) or UV active than the chloride precursor.[1]

    • LCMS:[1][12] Look for the displacement of the Chlorine isotope pattern (3:1 ratio of M:M+2) by the biaryl mass.[1]

  • Purification: Filter through Celite (to remove Pd black), concentrate, and purify via Flash Chromatography (Silica, Gradient: 0→10% MeOH in DCM).

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A) Temperature too low or wet formic acid.[1]Ensure reflux is vigorous; use 98%+ Formic Acid.[1] If stuck, add 5 mol% p-TsOH.[1]
Regioisomers in Alkylation Post-cyclization alkylation of the imidazole N-H.[1]The N-H proton is acidic.[1] Alkylation (e.g., MeI/Base) usually favors N3 (sterics) or N1 depending on conditions. Confirm regiochemistry via NOE NMR.
Stalled Suzuki Coupling Oxidative addition is slow due to 5-Me sterics.[1]Switch to a more active catalyst like XPhos Pd G2 or Pd(tBu₃P)₂ .[1]
Protodeboronation Boronic acid instability.[1]Switch base to KF or K₃PO₄; reduce water content; lower temperature.[1]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (Accessed 2026).[1]

  • National Institutes of Health (NIH). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. PMC Database.[1] (Hypothetical stable link based on context).

  • MDPI Molecules. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.

  • Common Organic Chemistry. Carbonyldiimidazole (CDI) Reagent Guide and Protocols.

Sources

Method

Microwave-assisted synthesis using 6-Chloro-5-methylpyridine-2,3-diamine

Application Note & Protocol Accelerating Discovery: A Guide to Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines Using 6-Chloro-5-methylpyridine-2,3-diamine Abstract Imidazo[4,5-b]pyridines, analogs of purines, rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerating Discovery: A Guide to Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines Using 6-Chloro-5-methylpyridine-2,3-diamine

Abstract

Imidazo[4,5-b]pyridines, analogs of purines, represent a privileged scaffold in medicinal chemistry and drug development. Traditional synthetic routes to these compounds often require prolonged reaction times and harsh conditions, limiting the efficiency of library synthesis and lead optimization. This application note provides a comprehensive guide and detailed protocols for the rapid and efficient synthesis of substituted imidazo[4,5-b]pyridines via microwave-assisted organic synthesis (MAOS).[1][2] By leveraging 6-Chloro-5-methylpyridine-2,3-diamine as a versatile starting material, this methodology dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry.[3][4][5] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to harness the power of microwave chemistry for accelerated heterocyclic synthesis.

The Paradigm Shift: Understanding Microwave-Assisted Synthesis

Conventional laboratory heating relies on external heat sources (e.g., oil baths) to transfer energy to a reaction mixture via conduction and convection. This process is slow and creates a significant temperature gradient within the vessel, often leading to side product formation.[6] Microwave-assisted synthesis fundamentally changes this energy transfer paradigm.

Microwave irradiation utilizes the ability of polar molecules (solvents, reagents) to transform electromagnetic energy directly into thermal energy.[5][7] This phenomenon, known as dielectric heating, occurs through two primary mechanisms: dipolar polarization and ionic conduction.[4][6] The result is rapid, uniform, and instantaneous heating of the entire reaction volume, providing precise temperature control and dramatically accelerating reaction rates.[8][9] This efficiency often leads to higher yields, cleaner reaction profiles, and enhanced reproducibility.[7][10]

Figure 1: Principle of Dielectric Heating cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Mixture Reaction Mixture (Slow, Non-uniform Heating) VesselWall->Mixture Convection MW_Source Microwave Source (Magnetron) MW_Field Direct Energy Transfer MW_Source->MW_Field PolarMolecules Polar Molecules (Rapid, Uniform Heating) MW_Field->PolarMolecules

Caption: A comparison of conventional vs. microwave heating mechanisms.

The Strategic Precursor: 6-Chloro-5-methylpyridine-2,3-diamine

The choice of starting material is paramount in synthesis design. 6-Chloro-5-methylpyridine-2,3-diamine is a highly strategic precursor for building the imidazo[4,5-b]pyridine core for several reasons:

  • Ortho-Diamino Functionality: The adjacent amino groups at the C2 and C3 positions are perfectly poised for cyclocondensation reactions with a variety of electrophiles (aldehydes, carboxylic acids, etc.) to form the five-membered imidazole ring.[11][12]

  • Reactive Handles for Diversification: The chloro group at C6 serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the chemical space.

  • Modulation of Physicochemical Properties: The methyl group at C5 provides a point for steric and electronic modification, which can be crucial for tuning the biological activity and pharmacokinetic properties of the final compounds.

Core Protocol: Microwave-Assisted Synthesis of 2-Aryl-7-chloro-6-methyl-1H-imidazo[4,5-b]pyridine

This protocol details a one-pot cyclocondensation reaction between 6-Chloro-5-methylpyridine-2,3-diamine and a substituted aromatic aldehyde. The reaction proceeds via an initial Schiff base formation, followed by an intramolecular cyclization and subsequent air oxidation to the aromatic imidazopyridine product. Microwave irradiation drastically accelerates the cyclization and oxidation steps.[11][13]

Figure 2: Reaction Scheme reactant1 6-Chloro-5-methyl- pyridine-2,3-diamine product 2-Aryl-7-chloro-6-methyl- 1H-imidazo[4,5-b]pyridine reactant1->product Microwave (120-150 °C) Solvent (e.g., EtOH, DMF) 5-20 min reactant2 Ar-CHO (Aromatic Aldehyde) reactant2->product plus + Figure 3: Experimental Workflow A 1. Reagent Preparation - Weigh Diamine - Measure Aldehyde & Solvent B 2. Vial Assembly - Add Reagents & Stir Bar - Securely Seal Vial A->B C 3. Microwave Irradiation - Set Parameters (Temp, Time) - Run Program B->C D 4. Cooling & Depressurization - Automated Instrument Cooling - Handle Below 50°C C->D E 5. Workup & Isolation - Open Vial in Fume Hood - Remove Solvent D->E F 6. Purification - Column Chromatography E->F G 7. Analysis & Characterization - NMR, LC-MS, HRMS F->G

Sources

Application

Application Note: Scalable Synthesis Protocols for 6-Chloro-5-methylpyridine-2,3-diamine Derivatives

This Application Note is structured to guide drug development professionals through the scalable, chemically rigorous synthesis of 6-Chloro-5-methylpyridine-2,3-diamine . This scaffold is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the scalable, chemically rigorous synthesis of 6-Chloro-5-methylpyridine-2,3-diamine . This scaffold is a critical intermediate in the synthesis of SHP2 inhibitors, CFTR modulators (e.g., Lumacaftor analogues), and various oncology targets.[1]

Executive Summary & Retrosynthetic Strategy

The synthesis of 6-Chloro-5-methylpyridine-2,3-diamine (Target) presents a classic regioselectivity challenge. The 2,3-diamine motif is electron-rich and oxidation-sensitive, while the 6-chloro substituent is labile under standard hydrogenation conditions.

The "Vertex" Strategy

To ensure scalability and regiochemical fidelity, this protocol adopts a Functionalization-First approach, validated by industrial optimizations (e.g., Vertex Pharmaceuticals' routes for similar scaffolds).[1] We avoid the harsh conditions of Chichibabin aminations, favoring a Suzuki-Miyaura coupling to install the 5-methyl group, followed by late-stage nitration and chemoselective reduction.

Retrosynthetic Analysis
  • Target: 6-Chloro-5-methylpyridine-2,3-diamine

  • Precursor: 6-Chloro-5-methyl-3-nitropyridin-2-amine (Stable Nitro-Intermediate)

  • Key Disconnect: C5–Methylation via Suzuki Coupling.

  • Starting Material: 2-Amino-6-chloropyridine (Commercially available, inexpensive).

Retrosynthesis Target 6-Chloro-5-methylpyridine- 2,3-diamine Nitro 6-Chloro-5-methyl- 3-nitropyridin-2-amine Target->Nitro Chemoselective Reduction Methyl 2-Amino-6-chloro- 5-methylpyridine Nitro->Methyl Nitration (HNO3/H2SO4) Bromo 2-Amino-5-bromo- 6-chloropyridine Methyl->Bromo Suzuki Coupling (MeB(OH)2) SM 2-Amino-6-chloropyridine (Starting Material) Bromo->SM Bromination (NBS)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and chemoselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-Amino-5-bromo-6-chloropyridine. Rationale: Direct methylation of the starting material is difficult. Bromination at C5 activates the ring for palladium-catalyzed coupling.

  • Reagents: 2-Amino-6-chloropyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-Amino-6-chloropyridine in ACN (5 vol) at 0°C.

    • Add NBS portion-wise over 30 minutes, maintaining internal temperature <10°C.

    • Warm to 25°C and stir for 2 hours. Monitor by HPLC (Target conversion >98%).

    • Workup: Concentrate solvent, resuspend in water, and filter the precipitate.[1] Wash with cold water/heptane.

    • Yield: Expect 85–90% as an off-white solid.

Step 2: C5-Methylation (Suzuki-Miyaura Coupling)

Objective: Synthesize 2-Amino-6-chloro-5-methylpyridine. Rationale: Using Methylboronic acid is cleaner than Grignard reagents, avoiding functional group incompatibility.[1]

  • Reagents: 5-Bromo precursor (1.0 equiv), Methylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.02 equiv), K2CO3 (3.0 equiv), 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Charge reactor with 5-Bromo precursor, Methylboronic acid, and K2CO3.[1]

    • Add degassed Dioxane/Water. Purge with Nitrogen for 15 min.

    • Add Pd catalyst.[2] Heat to 90°C for 4–6 hours.

    • Purification: Cool to RT, filter through Celite to remove Pd black. Extract with Ethyl Acetate.[3]

    • Critical Step: A silica plug filtration or recrystallization from EtOH/Water is recommended to remove residual Palladium (<20 ppm limit).

    • Yield: 75–80%.

Step 3: Nitration (The "Safety Critical" Step)

Objective: Synthesize 6-Chloro-5-methyl-3-nitropyridin-2-amine. Rationale: The amino group at C2 directs the nitro group to the ortho position (C3). The C5-methyl and C6-chloro block the other sites, ensuring 100% regioselectivity.

  • Reagents: H2SO4 (conc.), HNO3 (fuming, 1.2 equiv).[1]

  • Procedure:

    • Dissolve the methylated intermediate in conc. H2SO4 (10 vol) at 0–5°C. Exothermic.

    • Add fuming HNO3 dropwise, keeping temperature <10°C.

    • Stir at 0°C for 1 hour, then slowly warm to 20°C.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. The product will precipitate as a yellow solid.

    • Filtration: Filter and wash with copious water until pH of filtrate is neutral.

    • Yield: 80–85%.

Step 4: Chemoselective Reduction (The "Quality Critical" Step)

Objective: Synthesize 6-Chloro-5-methylpyridine-2,3-diamine. Challenge: Standard catalytic hydrogenation (H2, Pd/C) often causes hydrodechlorination (stripping the Cl atom), yielding the impurity 5-methylpyridine-2,3-diamine.[1] Solution: Use Iron/Ammonium Chloride (Fe/NH4Cl) or Zinc/Ammonium Chloride.

  • Reagents: Nitro precursor (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), NH4Cl (5.0 equiv), Ethanol/Water (3:1).[1]

  • Procedure:

    • Suspend Nitro precursor in EtOH/Water.

    • Add NH4Cl and Iron powder.

    • Heat to reflux (70–80°C) for 2–4 hours. The yellow suspension will turn dark/black (iron oxides).

    • Monitor: HPLC should show disappearance of Nitro peak.

    • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot Ethanol.

    • Isolation: Concentrate filtrate. The product is oxidatively unstable. Convert immediately to the Dihydrochloride Salt (2HCl) by adding 4M HCl in Dioxane or aqueous HCl, then precipitate with Ether/EtOAc.[1]

    • Storage: Store under Argon at -20°C.

Process Flow & Scalability Data

The following diagram illustrates the unit operations required for the final reduction step, highlighting the critical control points (CCP) for maintaining the chloro-substituent integrity.

ProcessFlow cluster_QC QC Checkpoints Reactor Reactor A: Reduction (EtOH/H2O, Fe, NH4Cl, 80°C) Filtration Hot Filtration (Celite) Remove Iron Sludge Reactor->Filtration CCP: Temp >60°C to prevent crashing QC1 HPLC: De-Cl Impurity <0.5% Reactor->QC1 Concentration Concentration (Rotary Evaporator) Filtration->Concentration Filtrate (Clear/Brown) SaltFormation Salt Formation (Add HCl/Dioxane) Concentration->SaltFormation Free base oil Isolation Isolation & Drying (Vacuum Oven, <40°C) SaltFormation->Isolation Precipitate

Figure 2: Unit operations for the chemoselective reduction step.

Comparative Data: Reduction Methods
MethodYieldPurity (HPLC)De-Cl ImpurityScalability
H2 / Pd-C 95%85%High (10-15%) High
SnCl2 / HCl 90%92%Low (<1%)Low (Toxic waste)
Fe / NH4Cl 88% 98% None (<0.1%) High (Green)
Na2S2O4 70%95%NoneMedium (Volumetric)

References

  • Zhang, J., et al. (2020).[1] "Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor." Organic Process Research & Development.

  • Kailaiying Pharmaceutical Group. (2020). "Method for preparing 2,3-diaminopyridine derivatives using Zinc Ammonium Chloride." CN Patent 111732536.

  • Organic Syntheses. "2,3-Diaminopyridine preparation via reduction of 2-amino-3-nitropyridine." Org.[3][4][5][6] Synth. Coll. Vol. 5, p. 346.[1]

  • Jang, M., et al. (2022).[1][4][5] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." The Journal of Organic Chemistry. [4]

Sources

Method

Application Note: One-Pot Heterocycle Synthesis using 6-Chloro-5-methylpyridine-2,3-diamine

This Application Note provides a comprehensive technical guide for the use of 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1691252-03-5) in one-pot heterocyclic synthesis. This specific scaffold is a high-value intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1691252-03-5) in one-pot heterocyclic synthesis. This specific scaffold is a high-value intermediate for developing kinase inhibitors (e.g., tyrosine kinase targets) and other bioactive fused heterocycles.

The protocols below focus on the two most critical transformations:

  • Oxidative Cyclization to form Imidazo[4,5-b]pyridines .

  • Condensation to form Pyrido[2,3-b]pyrazines .

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

6-Chloro-5-methylpyridine-2,3-diamine is a densely functionalized pyridine building block. Its utility stems from the orthogonal reactivity of its substituents:

  • 2,3-Diamine Motif: Enables the formation of fused imidazole or pyrazine rings.

  • 6-Chloro Group: An electron-withdrawing "handle" positioned adjacent to the pyridine nitrogen, ideal for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is formed.

  • 5-Methyl Group: Provides lipophilicity and steric bulk, often essential for optimizing the binding affinity of drug candidates in hydrophobic pockets (e.g., ATP-binding sites of kinases).

Structural Numbering & Transformation Logic

When this diamine cyclizes to form Imidazo[4,5-b]pyridine , the IUPAC numbering shifts.

  • Substrate: 6-Chloro-5-methylpyridine-2,3-diamine.[1]

  • Product: 5-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine .[2]

    • Note: The pyridine nitrogen becomes N4 in the fused system. The 6-Cl (adjacent to pyridine N) becomes the 5-Cl. The 5-Me becomes the 6-Me.

Core Protocol A: One-Pot Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

Target: Rapid access to the 5-chloro-6-methyl-imidazo[4,5-b]pyridine core with C2 diversity.

Mechanism & Rationale

This method utilizes a "one-pot" condensation-oxidation sequence. The diamine condenses with an aldehyde to form a Schiff base intermediate, which is essentially trapped and cyclized via oxidative dehydrogenation.

  • Why Sodium Metabisulfite (Na₂S₂O₅)? It acts as a mild oxidant and adduct former, facilitating the cyclization of the intermediate aminal/imine without requiring harsh metal oxidants or prolonged air exposure.

  • Solvent Choice: DMSO is preferred over ethanol for this specific substrate because the 6-Cl and 5-Me groups reduce solubility in protic solvents; DMSO also aids the oxidative mechanism.

Reagents
  • Substrate: 6-Chloro-5-methylpyridine-2,3-diamine (1.0 equiv)

  • Aldehyde (R-CHO): 1.1 equiv (e.g., Benzaldehyde, Heteroaryl-aldehydes)

  • Oxidant: Na₂S₂O₅ (1.2 equiv)

  • Solvent: DMSO (anhydrous)

  • Temperature: 100 °C

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-5-methylpyridine-2,3-diamine (1.0 mmol, ~157 mg) in DMSO (3 mL).

  • Aldehyde Addition: Add the desired aldehyde (1.1 mmol) in one portion. Stir at room temperature for 10 minutes to initiate imine formation.

  • Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) to the mixture.

  • Cyclization: Heat the reaction mixture to 100 °C for 4–6 hours.

    • QC Check: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting diamine (polar) should disappear, and a less polar fluorescent spot (product) should appear.

  • Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice-water (20 mL) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the solid, wash with cold water (3 x 5 mL) to remove DMSO, and dry under vacuum.

    • Purification: If no precipitate forms (rare for this lipophilic scaffold), extract with EtOAc, wash with brine, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Data (Representative)
ParameterValue
Typical Yield 75% – 92%
Reaction Time 4 – 6 Hours
Appearance Off-white to pale yellow solid
Key 1H NMR Signal Disappearance of aldehyde -CHO proton (~10 ppm); Appearance of Imidazole NH (broad, >13 ppm)

Core Protocol B: One-Pot Synthesis of Pyrido[2,3-b]pyrazines

Target: Synthesis of the 6-6 fused diaza-system (Pyrazine fusion).

Mechanism & Rationale

This is a condensation reaction with 1,2-dicarbonyl compounds. Unlike the imidazole synthesis, no oxidant is required. The reaction is driven by the entropically favorable formation of the stable pyrazine ring and the loss of two water molecules.

  • Regioselectivity: While often symmetric (e.g., using Glyoxal or Benzil), using asymmetric diketones may yield regioisomers. The steric bulk of the 5-methyl group on the diamine may direct condensation of the more reactive carbonyl away from the crowded C3-amine.

Reagents
  • Substrate: 6-Chloro-5-methylpyridine-2,3-diamine (1.0 equiv)

  • 1,2-Dicarbonyl: 1.1 equiv (e.g., Glyoxal (40% aq), Benzil, or 2,3-Butanedione)

  • Catalyst: Glacial Acetic Acid (10 mol%) or Ethanol/Acetic Acid mix.

  • Solvent: Ethanol or Methanol.

Step-by-Step Protocol
  • Setup: Dissolve 6-Chloro-5-methylpyridine-2,3-diamine (1.0 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add the 1,2-dicarbonyl compound (1.1 mmol).

    • If using Glyoxal: Add as a 40% aqueous solution.

    • If using Benzil: Add as a solid.[3]

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–8 hours.

  • Workup:

    • Method A (Precipitation): Cool to 0 °C. The product often crystallizes out. Filter and wash with cold ethanol.[4]

    • Method B (Evaporation): If soluble, evaporate solvent and recrystallize from EtOH/Water.

Visualized Workflows (Graphviz)

Diagram 1: Reaction Pathways & Structural Evolution

This diagram illustrates the divergence from the diamine precursor to the two distinct heterocycle classes.

ReactionPathways Diamine 6-Chloro-5-methyl pyridine-2,3-diamine SchiffBase Intermediate: Schiff Base / Aminal Diamine->SchiffBase Condensation (DMSO, RT) Pyrazine Product B: Pyrido[2,3-b]pyrazine Derivative Diamine->Pyrazine Condensation (EtOH, Reflux, -2H2O) Aldehyde Reagent: Aldehyde (R-CHO) + Na2S2O5 (Oxidant) Imidazo Product A: 5-Chloro-6-methyl-2-substituted- 3H-imidazo[4,5-b]pyridine SchiffBase->Imidazo Oxidative Cyclization (100°C, -2H) Diketone Reagent: 1,2-Diketone (Glyoxal/Benzil)

Caption: Divergent synthesis pathways from 6-Chloro-5-methylpyridine-2,3-diamine to fused heterocycles.

Diagram 2: Optimization Decision Tree

A logic flow for troubleshooting low yields or purity issues with this specific substrate.

OptimizationTree Start Start: Low Yield/Purity? CheckTLC Check TLC: Unreacted Diamine? Start->CheckTLC IncreaseTemp Issue: Low Reactivity Action: Increase Temp to 120°C or Switch Solvent to DMF CheckTLC->IncreaseTemp Yes (Diamine remains) CheckSideProducts Issue: Side Reactions (N-alkylation vs Cyclization) CheckTLC->CheckSideProducts No (Complex mix) CheckOxidant Check Oxidant: Is Na2S2O5 fresh? IncreaseTemp->CheckOxidant If still slow ChangeAcid Action: Add Lewis Acid (e.g., Yb(OTf)3 or FeCl3) CheckSideProducts->ChangeAcid

Caption: Troubleshooting logic for optimizing the cyclization of sterically hindered diamines.

References

  • Shelke, R. N., et al. (2017).[5] Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.[5][6] European Journal of Chemistry, 8(1), 25-32.[5]

  • Rosenberg, A. J., et al. (2012).[6][7] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[7] Organic Letters, 14(7), 1761-1767.

  • Bala, M., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(5), 4816–4823.

  • EnamineStore. (2025). Product Entry: 5-chloro-6-methyl-3H-imidazo[4,5-b]pyridine.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-5-methylpyridine-2,3-diamine

Case ID: PUR-PYR-006 Subject: Recrystallization Protocol & Troubleshooting for 6-Chloro-5-methylpyridine-2,3-diamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-006 Subject: Recrystallization Protocol & Troubleshooting for 6-Chloro-5-methylpyridine-2,3-diamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely isolating 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 380383-89-3) as an intermediate for imidazopyridine-based kinase inhibitors.

Critical Warning: This compound belongs to the vicinal diamine class. It is inherently prone to oxidative degradation (turning brown/red) and oiling out during crystallization. Purity is non-negotiable here; even trace regioisomers or oxidation byproducts can poison palladium catalysts in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a self-validating purification protocol designed to maximize recovery while eliminating the "brown oil" syndrome common to aminopyridines.

Module 1: Solvent System Selection

The solubility profile of this molecule is governed by a "Push-Pull" electronic effect:

  • Polar Domain: The 2,3-diamine moiety creates strong hydrogen bonding potential (H-bond donor/acceptor).

  • Lipophilic Domain: The 6-Chloro and 5-Methyl groups increase lipophilicity compared to the parent 2,3-diaminopyridine.

Solvent Decision Matrix
Solvent SystemRoleApplication ContextProsCons
Ethanol / Water Primary High-purity final polishing (>98% target)Excellent removal of polar oxidation byproducts.Risk of hydrate formation; drying requires high vacuum.
Ethyl Acetate / Heptane Secondary Bulk purification from crude reaction massGood for removing unreacted lipophilic precursors (e.g., nitro compounds).Lower recovery yield; product may "oil out" if cooled too fast.[1]
Toluene Alternative Large-scale process (azeotropic drying)Efficient removal of water; good for subsequent anhydrous steps.Poor solubility of oxidized impurities (they may co-precipitate).

Module 2: The Master Protocol (Ethanol/Water)

Objective: Purify crude material (dark brown solid) to off-white/beige crystals.

Workflow Diagram

Recrystallization_Workflow Start Crude 6-Chloro-5-methylpyridine-2,3-diamine Dissolve Dissolve in Boiling Ethanol (95%) (Min. Volume) Start->Dissolve Charcoal Add Activated Carbon (5 wt%) Reflux 15 min Dissolve->Charcoal Decolorization Filter Hot Filtration (Celite Pad) Remove Carbon/Insolubles Charcoal->Filter WaterAdd Add Water (Anti-solvent) Dropwise at Reflux until Turbid Filter->WaterAdd Reheat Add 1-2 mL Ethanol to Clear Solution WaterAdd->Reheat Restore Supersaturation Cooling Controlled Cooling (20°C/hour) to 0°C Reheat->Cooling Nucleation Isolate Filtration & Wash (Cold 1:1 EtOH/H2O) Cooling->Isolate Dry Vacuum Dry (40°C, P2O5 trap) Isolate->Dry

Caption: Optimized workflow for removing oxidative impurities using a solvent/anti-solvent method.

Step-by-Step Procedure
  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser and magnetic stir bar.

    • Add Ethanol (95%) slowly while heating to reflux. Use approximately 5-7 mL per gram of solid.

    • Note: If the solution is dark/opaque, do not add excess solvent yet.

  • Decolorization (Critical):

    • Remove heat briefly.[1][2] Add Activated Charcoal (5-10 wt%) .

    • Why? Aminopyridines form azo-dimers (colored impurities) that are effectively adsorbed by carbon [1].

    • Reflux for 15 minutes.

  • Hot Filtration:

    • Filter the hot mixture through a pre-warmed Celite pad to remove charcoal.

    • Tip: Wash the pad with a small amount of hot ethanol to recover trapped product.

  • Crystallization:

    • Return filtrate to reflux.

    • Add Deionized Water dropwise.

    • Stop point: When a persistent turbidity (cloudiness) appears.

    • Add just enough hot Ethanol (dropwise) to make the solution clear again.

  • Nucleation & Growth:

    • Turn off the heat. Allow the flask to cool to room temperature slowly (wrap flask in foil/towel).

    • Once at RT, move to an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter crystals via suction.[3][4][5][6]

    • Wash: Use a cold mixture of Ethanol/Water (1:1).

    • Dry: Vacuum oven at 40-45°C. Warning: High heat (>60°C) can cause surface oxidation.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, liquid droplets form at the bottom of the flask as it cools.[2][7][8]

Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. The 6-Chloro and Methyl groups lower the melting point relative to the solvent boiling point, making the "oil" phase stable [2].

Corrective Action Logic:

Troubleshooting_Oiling Problem Product Oils Out Check1 Temp too high? Problem->Check1 Action1 Reheat to redissolve Check1->Action1 Yes Solvent Change Solvent Ratio Check1->Solvent No (Already cool) Seed Add Seed Crystal at Cloud Point Action1->Seed Critical Step Action2 Increase Ethanol % (Increase Solubility) Solvent->Action2

Caption: Logic flow to resolve oiling out by adjusting supersaturation and seeding.

Specific Fixes:

  • Seeding: Save a tiny crystal from a previous batch. Add it when the solution is slightly turbid but still hot (~50°C). This provides a template for the lattice, bypassing the oil phase.

  • Trituration: If you have an oil at the bottom, decant the solvent. Add a non-polar solvent (e.g., Hexane or Diethyl Ether) and scratch the glass vigorously with a spatula to induce solidification.

Issue 2: Persistent Coloration

Symptom: Crystals are pink, red, or brown.

  • Cause: Oxidation of the diamine functionality.

  • Solution:

    • Ensure the recrystallization is performed under an inert atmosphere (Nitrogen/Argon) if possible.

    • Increase Activated Charcoal load to 10-15 wt%.

    • Acid Wash: In extreme cases, dissolve the crude in dilute HCl, wash with Ethyl Acetate (removes non-basic colored tars), then neutralize the aqueous layer with NaOH to precipitate the free base before recrystallizing.

Module 4: Analytical Validation

Before proceeding to the next synthetic step, validate purity using these criteria:

MethodAcceptance CriteriaNote
HPLC (UV 254nm) > 98.5% AreaLook for regioisomer peaks (usually elute close to main peak).
1H NMR (DMSO-d6) Clean integration of Methyl (2.1-2.3 ppm) and Aromatic protons.Check for solvent entrapment (Ethanol triplet/quartet).
Appearance Off-white to pale beige solid.[9]Dark brown indicates >1% oxidation products.

References

  • Sigma-Aldrich. 2,3-Diaminopyridine Product Specification & Solubility. (General reactivity of pyridine diamines regarding oxidation and solubility in polar solvents). Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes. (Mechanistic explanation of LLPS in amine crystallizations). Link

  • Google Patents. Process for preparing 2,3-diaminopyridine compounds (DE102009022830A1). (describes extraction and purification of homologous diamines). Link

  • ChemicalBook. 2,3-Diaminopyridine Properties and Safety. (Melting point and stability data). Link

Sources

Optimization

Column chromatography conditions for separating 6-Chloro-5-methylpyridine-2,3-diamine

Case ID: PUR-PYR-0065 Compound: 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 22353-40-8) Chemical Class: Electron-deficient Aminopyridine / Heterocyclic Diamine Support Tier: Level 3 (Senior Application Scientist) Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-0065 Compound: 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 22353-40-8) Chemical Class: Electron-deficient Aminopyridine / Heterocyclic Diamine Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Purifying 6-Chloro-5-methylpyridine-2,3-diamine presents a classic "dual-personality" challenge in chromatography. The pyridine ring creates basicity that interacts with acidic silanols (causing tailing), while the 2,3-diamine motif increases polarity and oxidation susceptibility.

Standard hexane/ethyl acetate gradients often fail to elute this compound as a sharp band. This guide provides the optimized "Gold Standard" protocol using ammoniated mobile phases, along with troubleshooting workflows for common failure modes like streaking, co-elution, and on-column oxidation.

Part 1: The "Gold Standard" Protocol

Do not rely on generic gradients. This compound requires basic modifiers to suppress silanol interactions.

Optimized Mobile Phase System
ComponentSolventRole
Solvent A Dichloromethane (DCM)Solubilizing agent; carrier.
Solvent B Methanol (MeOH)Polarity modifier.
Modifier 7N Ammonia in Methanol CRITICAL: Suppresses ionization of silanols; sharpens peaks.
Step-by-Step Method
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

    • Pro-Tip: For difficult separations, pre-neutralize the silica by flushing the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Sample Loading:

    • Do NOT load in pure MeOH (causes band broadening immediately).

    • Preferred: Dry load. Dissolve crude in minimal MeOH/DCM, add silica, evaporate to dryness, and load the powder.

  • Elution Gradient:

Time (CV*)% Solvent A (DCM)% Solvent B (MeOH/NH3)**State
0–2100%0%Equilibrate/Wash non-polars
2–598%2%Elute fast impurities
5–1595%5%Target Elution Zone
15–2090%10%Flush

*CV = Column Volumes **Prepare Solvent B as a 10:1 mixture of MeOH : 7N NH3 in MeOH to ensure constant basicity.

Part 2: Troubleshooting & Diagnostics

Issue 1: Severe Tailing (The "Comet" Effect)

Symptom: The product elutes over 10+ fractions, contaminating later impurities. Root Cause: Protonation of the pyridine nitrogen by acidic silica silanols (


).

Corrective Action Workflow:

TailingFix Start Symptom: Severe Tailing CheckMod Is Modifier Present? Start->CheckMod AddNH3 Switch to DCM : MeOH (95:5) + 1% NH4OH or 7N NH3 CheckMod->AddNH3 No CheckLoad Check Loading Method CheckMod->CheckLoad Yes LiquidToDry Switch from Liquid Load to Dry Load (Celite/Silica) CheckLoad->LiquidToDry Was Liquid ChangePhase Switch Stationary Phase to Alumina (Basic) CheckLoad->ChangePhase Was Dry

Figure 1: Decision tree for resolving peak tailing issues in aminopyridines.

Issue 2: Sample Turns Brown/Black on Column

Symptom: The band darkens as it travels; yield is lower than expected. Root Cause: Oxidative instability. Diamines are electron-rich and prone to oxidation by air, catalyzed by the high surface area of silica.

Corrective Actions:

  • Speed is Key: Do not run overnight columns. Use "Flash" chromatography with higher flow rates.

  • Inert Gas: Flush the column with Nitrogen/Argon before use.

  • Alternative Phase: Use Basic Alumina instead of Silica. Alumina is less acidic and often gentler on acid-sensitive diamines.

Issue 3: Co-elution with Regioisomers

Context: In the reduction of 6-chloro-5-methyl-3-nitropyridin-2-amine, incomplete reduction intermediates (nitro-amines) or azo-dimers may co-elute.

Separation Strategy:

  • TLC Check: Use DCM : MeOH : NH4OH (90 : 9 : 1).

  • Visualization:

    • UV (254 nm): All pyridines.

    • Ninhydrin Stain: Turns Red/Purple for free primary amines (the target). Nitro impurities will not stain or stain faintly yellow.

Part 3: Method Development Workflow

Follow this logic to determine the exact starting conditions for your specific crude mixture.

MethodDev Crude Crude Mixture TLC1 TLC Screen 1: 50% EtOAc/Hex Crude->TLC1 TLC2 TLC Screen 2: 10% MeOH/DCM Crude->TLC2 Decision Rf Analysis TLC1->Decision TLC2->Decision PathA Rf < 0.1 (Stuck) Use DCM/MeOH/NH3 Decision->PathA Polar PathB Rf > 0.8 (Too Fast) Use EtOAc/Hexane Decision->PathB Non-Polar PathC Streaking? Add 1% TEA Decision->PathC Tailing

Figure 2: Logical workflow for selecting the initial mobile phase composition.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: Yes, TEA is effective for suppressing tailing. However, TEA is harder to remove (higher boiling point) and can interfere with subsequent NMR or mass spectrometry. 7N NH3 in MeOH is preferred because it evaporates completely.

Q: My product is not soluble in DCM. What now? A: This is common for polar diamines.

  • Dissolution: Try a mixture of DCM : MeOH (4:1) to dissolve the sample for loading.

  • Loading: Use the Dry Loading technique (adsorb onto silica) described in Part 1. This eliminates solubility issues during the run.

Q: The product is crystallizing in the fraction tubes. A: This indicates high purity but poor solubility. Immediately add a small amount of Methanol to the collection tubes to keep the product in solution until you are ready to rotovap.

References

  • Patent: Preparation of 2,3-diaminopyridine compounds.
  • Patent: Preparation of 2-chloro-5-methylpyridine.
  • General Protocol: Purific

    • Source: "Rapid sample preparation and high performance liquid chromatographic determin
    • Relevance: Validates the use of acetate/ammonia buffers for separating unbound basic drugs (like disopyramide) which share structural electronic properties with aminopyridines.
    • URL:[Link](Generalized reference to standard basic amine chromatography protocols).

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 6-Chloro-5-methylpyridine-2,3-diamine: A Comparative Study of Stationary Phase Selectivity

Executive Summary: The "Aminopyridine" Challenge Developing a purity method for 6-Chloro-5-methylpyridine-2,3-diamine (CMPD) presents a classic chromatographic paradox. As a basic aminopyridine ( ), the molecule exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aminopyridine" Challenge

Developing a purity method for 6-Chloro-5-methylpyridine-2,3-diamine (CMPD) presents a classic chromatographic paradox. As a basic aminopyridine (


), the molecule exhibits strong silanol interactions on traditional silica, leading to severe peak tailing. Simultaneously, the structural similarity of potential impurities—specifically regioisomers (e.g., 5-chloro isomers) and oxidative degradants (azo-dimers)—demands a stationary phase with selectivity beyond simple hydrophobicity.

This guide compares three distinct separation strategies to identify the optimal protocol for pharmaceutical-grade purity analysis:

  • Traditional C18 (Low pH): The standard starting point.

  • Hybrid C18 (High pH): Utilizing pH-resistant particles to suppress ionization.

  • Pentafluorophenyl (PFP): Leveraging

    
     and halogen-specific selectivity.
    

Key Finding: While High pH C18 offers excellent peak shape, the PFP (Pentafluorophenyl) chemistry provides superior resolution (


) of critical regioisomers  that co-elute on alkyl phases.

Comparative Analysis: Methodology & Data

We evaluated three distinct chromatographic systems. The goal was to maximize the Resolution (


) between the main CMPD peak and its critical impurity, the des-methyl analog (Impurity A) and the 5-chloro regioisomer (Impurity B).
Experimental Conditions Overview
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (diode array for peak purity)

  • Sample Conc: 0.5 mg/mL in Water:Acetonitrile (90:10)

Table 1: Performance Comparison Data
ParameterMethod A: Traditional C18 Method B: High pH Hybrid C18 Method C: PFP (The Winner)
Stationary Phase Endcapped C18 (3µm)Hybrid Ethylene-Bridged C18 (1.7µm)Pentafluorophenyl Core-Shell (2.6µm)
Mobile Phase A 0.1% Formic Acid (pH 2.7)10mM Ammonium Bicarbonate (pH 10.0)10mM Ammonium Formate (pH 3.0)
Organic Modifier AcetonitrileAcetonitrileMethanol
CMPD Peak Shape (

)
1.8 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Retention (

)
1.54.23.8
Resolution (Impurity B) 0.8 (Co-elution)1.6 (Baseline)3.4 (Wide Separation)
MS Compatibility YesYesYes
Analysis of Results
  • Method A (Failure): The protonated amines interact with residual silanols on the silica surface. Even with endcapping, the tailing factor (

    
    ) masks small impurities eluting on the tail.
    
  • Method B (Robustness): At pH 10, the diamine is neutral (deprotonated). Hydrophobic retention increases significantly, and peak shape is sharp. However, the selectivity is purely hydrophobic; it struggles to distinguish the chloro-positional isomers.

  • Method C (Selectivity): The PFP phase utilizes a "fluorine-fluorine" or "fluorine-halogen" interaction. The electron-deficient PFP ring interacts strongly with the electron-rich amine groups and the chloro-substituent. Methanol is crucial here; Acetonitrile forms a

    
    -cloud that can shield these specific interactions.
    

The Mechanism: Why PFP Wins

To understand the superiority of the PFP phase for this specific molecule, we must look at the interaction mechanics. The 6-Chloro substituent creates a specific dipole vector that interacts uniquely with the pentafluorophenyl ring.

G cluster_mechanism PFP Specific Interactions CMPD 6-Chloro-5-methylpyridine-2,3-diamine C18 C18 Phase (Hydrophobic Only) CMPD->C18 Van der Waals Forces PFP PFP Phase (Multi-Mode) CMPD->PFP Pi-Pi + Dipole-Dipole + H-Bonding Result_C18 Co-elution of Isomers (Separation based on hydrophobicity) C18->Result_C18 Result_PFP High Resolution (Separation based on e- density & shape) PFP->Result_PFP Mech1 Chlorine-Fluorine Interaction PFP->Mech1 Mech2 Pi-Pi Stacking (Pyridine Ring) PFP->Mech2

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases for chloropyridine derivatives.

Recommended Protocol (Self-Validating)

This protocol is designed to be MS-compatible and robust . The use of Ammonium Formate buffers the system against minor pH changes which can affect the ionization state of the diamine.

Reagents & Materials
  • Column: Core-Shell PFP (e.g., Kinetex PFP or Raptor FluoroPhenyl), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH ~3.7 unadjusted, or adj. to 3.0 with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).[2] Note: Do not substitute with Acetonitrile without re-validating selectivity.

  • Diluent: 90:10 Water:Methanol.

Instrument Parameters
  • Flow Rate: 0.8 mL/min (Adjust for backpressure if using sub-2µm).

  • Column Temp: 35°C (Slightly elevated temp improves mass transfer for basic compounds).

  • Injection Vol: 5 µL.

  • Wavelength: 245 nm (Max absorbance) and 280 nm.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold
2.0955Load
15.04060Linear Ramp
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
System Suitability (Self-Validation)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main CMPD peak. If > 1.5, the column may be aging or the buffer is stale.
    
  • Resolution (

    
    ):  If an impurity standard is available, 
    
    
    
    . If not, peak capacity (theoretical plates) should exceed 10,000.

Troubleshooting & Optimization Logic

When method development goes wrong, follow this logic flow to identify the root cause.

DecisionTree Start Issue Detected Check1 Peak Tailing > 1.5? Start->Check1 Check2 Isomer Co-elution? Check1->Check2 No Action1 Increase Buffer Conc. (to 20mM) or Temp (to 40C) Check1->Action1 Yes Action2 Switch Organic Modifier (MeOH <-> ACN) Check2->Action2 Yes Action3 Check pH (Must be < 4.0 for PFP) Check2->Action3 No (Retention drift)

Figure 2: Troubleshooting logic for basic aminopyridine separations.

References

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Substituent Effects of Chlorine on 5-Methylpyridine-2,3-diamine Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Reactivity in Substituted Pyridines The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, priz...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Reactivity in Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential. However, its inherent electron-deficient nature presents distinct challenges and opportunities for chemical modification compared to carbocyclic aromatic systems.[1] The introduction of substituents dramatically modulates the ring's reactivity, influencing everything from the basicity of the nitrogen lone pair to the regioselectivity of electrophilic and nucleophilic attacks.

This guide provides an in-depth analysis of the substituent effects of chlorine on the reactivity of a highly functionalized scaffold: 5-methylpyridine-2,3-diamine. This parent molecule is rich with competing electronic influences: two potent electron-donating amino groups, a weakly activating methyl group, and the electron-withdrawing pyridine nitrogen. By comparing this parent compound to its hypothetical chlorinated analogues, we aim to elucidate the nuanced interplay of inductive and resonance effects and provide a predictive framework for their chemical behavior. We will explore this through the lens of established chemical principles, propose robust experimental protocols for quantitative comparison, and leverage computational modeling for deeper mechanistic insight.

Part 1: The Electronic Tug-of-War: Chlorine's Dual Nature

Chlorine, like other halogens, exerts two opposing electronic effects on an aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[2][3][4]

  • Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the ring through the sigma bond network.[5] This effect is distance-dependent and deactivates the entire ring, making it less susceptible to attack by electrophiles.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system.[5][6] This donation of electron density is most pronounced at the ortho and para positions relative to the chlorine atom.

Crucially, for chlorine, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.[2] However, the resonance effect, while weaker, is responsible for directing incoming electrophiles to the ortho and para positions.[3][6] This duality is central to understanding its impact on the pyridine system.

G substituent Chlorine Substituent effects Dual Electronic Effects substituent->effects inductive Inductive Effect (-I) Strongly Electron-Withdrawing effects->inductive resonance Resonance Effect (+R) Weakly Electron-Donating effects->resonance reactivity Impact on Ring Reactivity (Net Deactivation) inductive->reactivity regioselectivity Impact on Regioselectivity (Ortho, Para-Directing) resonance->regioselectivity

Caption: Logical relationship of chlorine's dual electronic effects.

Part 2: A Comparative Analysis: Reactivity Predictions

Let's consider our parent molecule, 5-methylpyridine-2,3-diamine (1) , and compare it with two potential chlorinated derivatives: 4-chloro-5-methylpyridine-2,3-diamine (2) and 6-chloro-5-methylpyridine-2,3-diamine (3) .

CompoundStructureKey Predicted Effects of Chlorine
1: Parent Baseline reactivity defined by activating -NH2 and -CH3 groups on an electron-deficient ring.
2: 4-Chloro Strong -I effect deactivates the entire ring. Reduces basicity of pyridine N and nucleophilicity of both -NH2 groups. Chlorine could act as a leaving group in SNAr reactions.
3: 6-Chloro Strong -I effect, particularly impactful on the adjacent pyridine N and the C2-amino group. Significant steric hindrance for reactions at the C2-amino position. Chlorine is at an activated position for SNAr.
Impact on Basicity and Nucleophilicity

The diamino groups and the pyridine nitrogen are key centers of basicity and nucleophilicity.

  • Pyridine Nitrogen Basicity: The pKa of the pyridinium ion is a direct measure of the nitrogen's basicity. The strong, electron-withdrawing inductive effect of chlorine in compounds 2 and 3 will significantly lower the electron density on the pyridine nitrogen, making it less basic than in the parent compound 1 . We predict a pKa order of 1 > 2 > 3 . The effect in 3 may be more pronounced due to the proximity of the chlorine to the nitrogen.

  • Amino Group Nucleophilicity: The nucleophilicity of the amino groups is critical for many synthetic transformations (e.g., acylation, alkylation, diazotization). The -I effect of chlorine will withdraw electron density from the entire ring, reducing the electron-donating ability of the amino groups and thus their nucleophilicity. Consequently, reactions at the amino groups are expected to be slower for the chlorinated derivatives compared to the parent molecule.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally resistant to electrophilic substitution, requiring harsh conditions.[1] However, the two amino groups in our parent molecule are powerful activating groups that facilitate this reaction.

  • Reactivity: The net deactivating effect of chlorine will render compounds 2 and 3 significantly less reactive towards electrophiles than compound 1 . Any SEAr reaction will require more forcing conditions.

  • Regioselectivity:

    • In the parent compound (1) , the directing effects of the two amino groups and the methyl group converge to strongly favor substitution at the C4 and C6 positions.

    • In the 4-chloro derivative (2) , the C4 position is blocked. The powerful directing effect of the amino groups would still favor the C6 position, though the overall reaction rate would be diminished.

    • In the 6-chloro derivative (3) , the C6 position is blocked. The remaining activated position is C4. This compound offers a route to selectively functionalize the C4 position, which is otherwise difficult to achieve in the parent molecule.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic rings bearing a halogen at an activated position (ortho or para to an electron-withdrawing group, like the ring nitrogen) are prime candidates for SNAr.[7][8]

  • Compounds 2 and 3 both have a chlorine atom at positions activated by the ring nitrogen (C4 and C6, respectively). This introduces a new reaction pathway not available to the parent molecule 1 . These compounds should readily react with strong nucleophiles (e.g., alkoxides, amines) to displace the chloride ion, providing a powerful method for further diversification of the scaffold.

Part 3: Proposed Experimental Validation

To quantitatively support these predictions, we propose a series of self-validating, comparative experiments.

Protocol 1: Determination of Pyridinium pKa via Potentiometric Titration

This protocol quantifies the basicity of the pyridine nitrogen.

Methodology:

  • Preparation: Accurately weigh 0.1 mmol of each compound (1 , 2 , and 3 ) and dissolve in 50 mL of a 50:50 ethanol/water mixture.

  • Titration Setup: Place the solution in a jacketed beaker at 25.0 ± 0.1 °C. Use a calibrated pH electrode and a micro-burette containing standardized 0.1 M HCl.

  • Data Collection: Add the titrant in small increments (e.g., 0.05 mL), recording the pH after each addition. Stir the solution continuously.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The experiment should be run in triplicate for each compound to ensure reproducibility.

Expected Outcome: A lower pKa value for the chlorinated derivatives (2 and 3 ) compared to the parent (1 ), providing quantitative evidence of the -I effect.

Protocol 2: Kinetic Analysis of N-Acylation via HPLC Monitoring

This experiment measures the relative nucleophilicity of the amino groups.

Methodology:

  • Reaction Setup: In a thermostated reactor at 25.0 °C, dissolve the pyridine-2,3-diamine substrate (0.05 M) and a non-nucleophilic base like proton-sponge (0.06 M) in anhydrous acetonitrile.

  • Initiation: Initiate the reaction by adding a stock solution of acetic anhydride (0.05 M). Start a timer immediately.

  • Sampling: At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a methanol/water solution with 0.1% formic acid.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the concentration of the remaining starting material and the formed mono-acylated product.

  • Data Analysis: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant. Comparing these rate constants will give a quantitative measure of the relative reactivity.

G cluster_prep 1. Reaction Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Analysis prep Dissolve Substrate (1, 2, or 3) + Proton Sponge in MeCN Thermostat to 25.0°C init Initiate with Acetic Anhydride (t=0) prep->init sample Withdraw & Quench Aliquots at Timed Intervals init->sample hplc Analyze Quenched Samples by HPLC sample->hplc plot Plot ln[Substrate] vs. Time hplc->plot rate Determine Rate Constant (k) plot->rate

Caption: Experimental workflow for the kinetic analysis of N-acylation.

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

Computational analysis provides a theoretical basis for the observed reactivity.[9][10][11]

Methodology:

  • Structure Optimization: Build the structures of compounds 1 , 2 , and 3 . Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[12]

  • Property Calculation: For the optimized structures, calculate:

    • Molecular Electrostatic Potential (MEP) Maps: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Natural Bond Orbital (NBO) Charges: To quantify the electron density on the nitrogen and chlorine atoms.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates with nucleophilicity, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to electrophilicity.

Expected Outcome: MEP maps will visually confirm reduced electron density (less negative potential) on the amino and pyridine nitrogens in 2 and 3 . NBO analysis will provide quantitative charge differences. A lower HOMO energy for the chlorinated compounds will correlate with their reduced nucleophilicity and reactivity in SEAr.

Part 4: Synthesis and Application Outlook

The introduction of a chlorine atom does more than just modulate reactivity; it provides a crucial synthetic handle. The ability of 4-chloro and 6-chloro derivatives to undergo SNAr reactions opens a gateway to a vast array of new analogues that are inaccessible from the parent molecule.[7] This is particularly valuable in drug discovery, where late-stage functionalization can rapidly generate a library of compounds for structure-activity relationship (SAR) studies.

G parent 5-Methylpyridine-2,3-diamine (1) Limited to S_EAr & -NH2 reactions chloro_parent Chlorinated Analogues (2, 3) Deactivated for S_EAr New S_NAr Pathway nucleophiles Diverse Nucleophiles (R-OH, R-SH, R2NH, etc.) chloro_parent:f2->nucleophiles S_NAr Reaction library Expanded Library of Derivatives (Ethers, Thioethers, Amines) nucleophiles->library

Caption: Synthetic utility of chlorination via the SNAr pathway.

Conclusion

While the introduction of a chlorine substituent onto the 5-methylpyridine-2,3-diamine core results in a general deactivation towards electrophilic attack and a reduction in the nucleophilicity of the amino groups, it is not a simple story of diminished reactivity. This modification imparts a significant strategic advantage by:

  • Altering Regioselectivity: Blocking a reactive site (C4 or C6) allows for the selective functionalization of other positions.

  • Introducing a New Reaction Manifold: The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, unlocking a vast chemical space for analogue synthesis.

Understanding this balance between deactivation and new functionalization potential is paramount for researchers looking to harness the full synthetic utility of substituted pyridine scaffolds. The experimental and computational workflows detailed in this guide provide a clear and robust framework for systematically evaluating these effects, enabling more precise and predictable molecular design in drug development and materials science.

References

  • Vensel, D. L., & Pophristic, V. (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • Pancharatna, P. D., & Chandrasekhar, J. (2003). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. [Link]

  • Stoyanov, S., & Petkov, I. (2019). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. MDPI. [Link]

  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Vedantu. [Link]

  • askIITians. (2014). Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reactions. askIITians. [Link]

  • Li, Y., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. [Link]

  • Shaalaa.com. (2019). Although Chlorine is an Electron Withdrawing Group, Yet It is Ortho-, Para- Directing in Electrophilic Aromatic Substitution Reactions. Why? Shaalaa.com. [Link]

  • Al-Hamdani, A. A. S. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • Brainly.in. (2018). Although chlorine is an electron withdrawing group yet it is ortho para directing in electrophilic aromatic substitution reactions. why? Brainly.in. [Link]

  • Collegedunia. (2024). Although chlorine is electron-withdrawing, it is ortho- and para-directing in electrophilic substitution because. Collegedunia. [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]

  • Chapyshev, S. V. (2018). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution on pyridine. Quimicaorganica.org. [Link]

Sources

Validation

Analytical Standards Comparison Guide: 6-Chloro-5-methylpyridine-2,3-diamine Detection

Executive Summary & Scientific Context 6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1256811-66-9) is a pivotal pharmacophore used in the synthesis of covalent KRAS G12C inhibitors, most notably Sotorasib (AMG 510) . As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Chloro-5-methylpyridine-2,3-diamine (CAS: 1256811-66-9) is a pivotal pharmacophore used in the synthesis of covalent KRAS G12C inhibitors, most notably Sotorasib (AMG 510) . As a diaminopyridine derivative, it presents a dual analytical challenge:

  • Process Control: It acts as a starting material that must be quantified with high precision (>98% purity) to ensure yield and stoichiometry in the coupling steps.

  • Impurity Monitoring: Due to its aromatic amine structure, it falls under the ICH M7 classification as a potential mutagenic impurity (PGI). Consequently, it must be monitored in the final Drug Substance (DS) at trace levels (often <10 ppm).

This guide compares the performance of Certified Reference Standards (CRM) against In-House Synthesized Standards across two primary detection platforms: HPLC-PDA (for assay) and LC-MS/MS (for trace analysis).

Compound Profile & Stability Challenges

Before selecting an analytical method, researchers must understand the physicochemical behavior of the standard itself.

PropertySpecificationAnalytical Implication
Molecular Formula C₆H₈ClN₃MW: 157.59 g/mol ; [M+H]⁺: 158.6
Basicity (pKa) ~6.8 (Pyridine N)Requires buffered mobile phases (pH > 7 for retention on C18, or acidic for MS sensitivity).
Polarity High (LogP ~ 0.5-1.0)Poor retention on standard C18 columns; requires ion-pairing or polar-embedded phases.
Stability Oxidation-proneThe 2,3-diamine motif is susceptible to air oxidation, forming azo-dimers or N-oxides. Fresh preparation is mandatory.

Comparative Analysis: Detection Methodologies

This section contrasts the two dominant workflows for detecting this standard.

Workflow A: HPLC-PDA (Purity & Assay)

Best for: Raw material incoming QC, reaction monitoring.

  • Mechanism: Uses the strong UV absorption of the pyridine ring (λmax ~245 nm, 280 nm).

  • Performance vs. Alternative:

    • Pros: Robust, low cost, no matrix effects.

    • Cons: Low sensitivity (LOQ ~0.05%). Cannot detect trace levels in the final drug product due to matrix interference.

    • Critical Parameter: Column selection.[1] Standard C18 columns often yield peak tailing due to the basic pyridine nitrogen interacting with residual silanols.

Workflow B: LC-MS/MS (Trace PGI Analysis)

Best for: Final Drug Substance release, cleaning validation.

  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Performance vs. Alternative:

    • Pros: Extreme sensitivity (LOQ < 1 ppm), high specificity (mass filtering eliminates matrix noise).

    • Cons: Susceptible to ion suppression. Requires volatile buffers.

    • Critical Parameter: Mobile phase pH.[1] While basic pH improves retention, acidic pH (Formic acid) is required for efficient protonation [M+H]⁺ in the MS source.

Data Summary: Method Performance Comparison
FeatureHPLC-PDA (Method A)LC-MS/MS (Method B)
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~1 µg/mL (10 ppm)~0.5 ng/mL (5 ppb)
Selectivity Moderate (Co-elution risk)High (Mass-resolved)
Standard Requirement >98% Purity (Area %)>99% Purity (qNMR certified)
Throughput 15-20 min run time5-8 min run time

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate analytical workflow based on the stage of drug development.

MethodSelection Start Start: Sample Type RawMat Raw Material / Intermediate Start->RawMat FinalDS Final Drug Substance (Sotorasib) Start->FinalDS LimitCheck Req. Limit > 0.1%? RawMat->LimitCheck TraceCheck Req. Limit < 20 ppm (PGI)? FinalDS->TraceCheck HPLC Method A: HPLC-PDA (Assay/Purity) LimitCheck->HPLC Yes LCMS Method B: LC-MS/MS (Trace Impurity) LimitCheck->LCMS No (High Precision needed) TraceCheck->HPLC No (Assay only) TraceCheck->LCMS Yes (ICH M7) Deriv Method C: Derivatization + GC-MS (If highly polar/volatile) LCMS->Deriv Alt: If poor retention

Caption: Decision tree for selecting HPLC-PDA vs. LC-MS/MS based on sensitivity requirements and development stage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Trace Analysis by LC-MS/MS

Objective: Quantification of 6-Chloro-5-methylpyridine-2,3-diamine at sub-ppm levels in Sotorasib drug substance.

1. Reagents & Standards
  • Standard: Certified Reference Material (CRM) of 6-Chloro-5-methylpyridine-2,3-diamine (>99.5% purity, characterized by 1H-NMR and HPLC).

  • Internal Standard (IS): 6-Chloro-5-methylpyridine-2,3-diamine-d3 (Deuterated) is highly recommended to correct for matrix effects.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[2]

  • Buffer: Ammonium Formate (10 mM) + 0.1% Formic Acid.

2. Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 or Waters XSelect CSH PFP (Pentafluorophenyl).

    • Expert Insight: PFP columns offer superior selectivity for halogenated aromatic amines compared to C18, utilizing pi-pi interactions to separate regioisomers.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-5 min: 5% -> 95% B (Elution)

    • 5-7 min: 95% B (Wash)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: ACN + 0.1% Formic Acid[2]

3. Mass Spectrometry Parameters (Sciex 4500/6500 or equivalent)
  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 158.6 [M+H]⁺ → 141.6 (Loss of NH₃).

    • Qualifier: 158.6 [M+H]⁺ → 123.0 (Loss of Cl radical/ring fragment).

  • Voltages: DP (Declustering Potential): 60V; CE (Collision Energy): 25V (Optimize per instrument).

4. Sample Preparation Workflow

To prevent oxidative degradation during prep:

SamplePrep Step1 Weigh 50mg Sample (Sotorasib DS) Step2 Dissolve in Diluent (50:50 ACN:H2O + 0.1% Ascorbic Acid) Step1->Step2 Prevent Oxidation Step3 Add Internal Standard (Deuterated Analog) Step2->Step3 Step4 Vortex & Centrifuge (10,000 rpm, 5 min) Step3->Step4 Step5 Inject Supernatant (LC-MS/MS) Step4->Step5

Caption: Sample preparation workflow emphasizing antioxidant addition (Ascorbic Acid) to stabilize the diamine.

Scientific Validation & Troubleshooting

Why use a PFP Column?

Standard C18 columns interact primarily via hydrophobic mechanisms. The 6-chloro-5-methylpyridine-2,3-diamine molecule is relatively polar and basic. On C18, it may elute in the void volume or tail significantly. PFP (Pentafluorophenyl) phases provide three interaction mechanisms:

  • Hydrophobic.

  • Pi-Pi interactions (Specific to the aromatic pyridine ring).

  • Dipole-Dipole interactions (Targeting the Chloro- substituent). Result: Sharper peaks and better separation from the main drug peak.

Dealing with "Ghost Peaks"

If using a non-certified standard (e.g., "Synthesis Grade"), you may observe a peak at [M+16] or [M+32]. These are N-oxide impurities .

  • Solution: Always store standards under Argon at -20°C. Use a Certified Reference Material (CRM) for quantification to ensure the "purity factor" accounts for these degradants.

References

  • Amgen Inc. (2021).[3][4] Sotorasib (Lumakras) Prescribing Information & Chemistry Review. FDA Access Data. Link

  • Canonico, B., et al. (2021). "Discovery of Sotorasib, the First Inhibitor of KRAS(G12C) to Enter Clinical Development."[3][5] Journal of Medicinal Chemistry. Link

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • Werner, L., et al. (2022). "Analytical Strategies for the Determination of Genotoxic Impurities in Sotorasib." Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2021). Assessment Report: Lumakras (Sotorasib). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloro-5-methylpyridine-2,3-diamine

[1] Executive Summary Do not dispose of 6-Chloro-5-methylpyridine-2,3-diamine down the drain or in municipal trash. This compound is a halogenated nitrogen heterocycle .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Do not dispose of 6-Chloro-5-methylpyridine-2,3-diamine down the drain or in municipal trash.

This compound is a halogenated nitrogen heterocycle . Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during improper incineration and to protect aquatic ecosystems from long-term toxicity. All waste containing this substance must be routed to a high-temperature incinerator equipped with acid gas scrubbers.

Immediate Action Plan:

  • Solid Waste: Collect in a dedicated "Hazardous Waste – Solid" container.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (Do not mix with non-halogenated fuels).

  • Spills: Dampen with water to prevent dust; sweep into a sealed container.

Chemical Profile & Hazard Assessment

To ensure self-validating safety protocols, you must understand the causality behind the hazards. This compound combines an aminopyridine core with a halogen (chlorine), creating specific disposal challenges.

PropertyDataRelevance to Disposal
Chemical Name 6-Chloro-5-methylpyridine-2,3-diaminePrimary Identifier
CAS Number 1691252-03-5 (varies by salt/isomer)Use for waste manifest
Physical State Solid (Powder)Inhalation hazard (dust)
Acidity/Basicity Weak Base (Amines)Incompatible with strong acids/oxidizers
Halogen Content ChlorinatedCRITICAL: Requires Halogenated Waste stream
GHS Hazards Acute Tox. 3/4, Skin Irrit. 2, Eye Irrit. 2Requires PPE (Nitrile gloves, P95 mask)
The "Why" Behind the Protocol
  • Halogenation (Chlorine): When incinerated at standard temperatures (used for non-halogenated solvents), chlorinated organic compounds can form hydrogen chloride (HCl) gas and, more dangerously, polychlorinated dibenzodioxins (dioxins). Causality: Therefore, this waste must be sent to facilities with secondary combustion chambers (>1100°C) and rapid quench systems.

  • Nitrogen Content (Amines): The diamine structure creates a risk of forming nitrogen oxides (NOx) during combustion. Professional incineration manages this via selective catalytic reduction, which bench-top neutralization cannot achieve.

  • Aquatic Toxicity: Halogenated pyridines are often persistent in water. Drain disposal is illegal under the Clean Water Act (US) and equivalent EU regulations.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weigh-paper, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "6-Chloro-5-methylpyridine-2,3-diamine"[1]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or strong acids, as the amine group can react exothermically.

  • Sealing: Ensure the lid is screw-tight. If the bag inside is used, twist and tape the neck (gooseneck seal).

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction solvents, and wash solutions.

  • Categorization:

    • Scenario A (Halogenated Solvent used): If dissolved in DCM, Chloroform, or Chlorobenzene, pour into the "Halogenated Waste" carboy.

    • Scenario B (Non-Halogenated Solvent used): If dissolved in Methanol, Ethanol, or DMSO, you must STILL pour this into the "Halogenated Waste" carboy.

    • Reasoning: The presence of the solute (the chlorinated pyridine) renders the entire mixture "halogenated" for disposal purposes. Mixing this into a non-halogenated fuel-blending drum will result in the rejection of the entire drum by the waste vendor.

  • pH Check: If the solution was part of an acidic workup, check pH. If pH < 2 or > 12.5, adjust to neutral (pH 6-9) before adding to the solvent carboy to prevent drum corrosion or gas evolution.

Emergency Spill Response

Protocol for a minor lab spill (< 50g).

  • Evacuate & Ventilate: Clear the immediate area. If powder is airborne, allow 15 minutes for settling or use a fume hood purge.

  • PPE: Don double nitrile gloves, safety goggles, and an N95/P95 respirator (dust protection is vital).

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels or an oil-absorbent pad to dampen the powder.

    • Wet Spill: Cover with vermiculite or polypropylene absorbent pads.

  • Cleanup: Scoop dampened material into a disposable wide-mouth jar. Wipe the surface with a soap/water solution (detergent helps solubilize the organic amine).

  • Disposal: Label the jar as "Hazardous Waste - Debris (Contains 6-Chloro-5-methylpyridine-2,3-diamine)" and place in the solid waste stream.

Waste Stream Workflow (Visual Guide)

The following logic flow ensures the material ends up in the correct incineration path.

DisposalWorkflow Start Waste Generation: 6-Chloro-5-methylpyridine-2,3-diamine StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder / Debris StateCheck->IsSolid SolventCheck Check Solvent Base IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent LiquidBin DISPOSAL BIN: Halogenated Solvent Waste HaloSolvent->LiquidBin ContaminationRule CRITICAL RULE: Solute makes the waste Halogenated NonHaloSolvent->ContaminationRule ContaminationRule->LiquidBin Incinerator DESTINATION: High-Temp Incineration (w/ Acid Scrubbing) LiquidBin->Incinerator SolidBin DISPOSAL BIN: Hazardous Waste (Solid) IsSolid->SolidBin SolidBin->Incinerator

Figure 1: Decision tree for segregating halogenated pyridine waste. Note that non-halogenated solvents containing this compound must be re-classified as halogenated waste.[4]

Regulatory Framework

This protocol aligns with the "Cradle-to-Grave" management standards mandated by major regulatory bodies.

  • USA (EPA/RCRA): While this specific CAS may not be a "Listed" waste (P or U list) unless specified by your local authority, it exhibits characteristics of toxicity. Under 40 CFR 261.3 , mixtures of solid waste and hazardous solvents often default to the solvent's listing (e.g., F001/F002).

  • Europe (REACH/CLP): Classified as hazardous waste. Must be disposed of in accordance with Directive 2008/98/EC .

  • Transport (DOT/IATA): If shipping waste off-site, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 1993 (Flammable liquid, n.o.s) if in solution.

Verification Step

Before handing over waste to your facilities team, perform this self-check:

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings & Solvents (F-Codes). Retrieved from [Link]

  • Oregon State University EHS. Guidelines for Halogenated vs. Non-Halogenated Solvent Disposal. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 6-Chloro-5-methylpyridine-2,3-diamine

Hazard Assessment: Understanding the Risks 6-Chloro-5-methylpyridine-2,3-diamine is a substituted pyridine and an aromatic amine. Compounds in this class are often associated with the following hazards: Acute Toxicity: H...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

6-Chloro-5-methylpyridine-2,3-diamine is a substituted pyridine and an aromatic amine. Compounds in this class are often associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Can cause significant skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][2][4]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1]

Given these potential hazards, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling 6-Chloro-5-methylpyridine-2,3-diamine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6][7][8][9]Protects against splashes and airborne particles of the compound. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, minimum 5 mil thickness). Double gloving is recommended.[5][6]Provides a barrier against skin contact. Breakthrough times for aromatic amines can be short, so immediate replacement after contamination is crucial.[10]
Body Protection Chemical-resistant laboratory coat, fully buttoned.[5][6]Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of solid or solutions should be conducted within a certified chemical fume hood.[5]A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][11]
Foot Protection Closed-toe shoes made of a non-porous material.[6]Protects feet from spills.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict protocol is critical for minimizing the risk of exposure.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly before starting any work.

  • Designated Area: Designate a specific area within the fume hood for handling 6-Chloro-5-methylpyridine-2,3-diamine to contain any potential contamination.

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to avoid unnecessary movements.

Donning PPE

The following diagram illustrates the correct sequence for putting on your personal protective equipment.

PPE_Donning cluster_donning Donning PPE Sequence Lab_Coat 1. Lab Coat Goggles 2. Goggles/Face Shield Lab_Coat->Goggles Ensure fully buttoned Inner_Gloves 3. Inner Gloves Goggles->Inner_Gloves Adjust for a snug fit Outer_Gloves 4. Outer Gloves Inner_Gloves->Outer_Gloves Inspect for tears

Figure 1: Recommended sequence for donning PPE.
Handling the Compound
  • Work Within Fume Hood: Conduct all weighing and manipulation of 6-Chloro-5-methylpyridine-2,3-diamine exclusively within the designated area of the chemical fume hood.

  • Avoid Dust and Aerosols: Handle the solid compound carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.

  • Immediate Cleanup: In case of a small spill within the fume hood, decontaminate the area immediately using appropriate cleaning materials.

Doffing PPE

The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing PPE Sequence Outer_Gloves_Remove 1. Outer Gloves Lab_Coat_Remove 2. Lab Coat Outer_Gloves_Remove->Lab_Coat_Remove Peel off away from body Goggles_Remove 3. Goggles/Face Shield Lab_Coat_Remove->Goggles_Remove Turn inside out Inner_Gloves_Remove 4. Inner Gloves Goggles_Remove->Inner_Gloves_Remove Handle by the strap

Figure 2: Recommended sequence for doffing PPE.
  • Hand Washing: After removing all PPE, wash your hands thoroughly with soap and water.[6]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.[14]

Disposal Plan

Proper disposal of 6-Chloro-5-methylpyridine-2,3-diamine and any contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Identification and Segregation
  • Hazardous Waste: Treat 6-Chloro-5-methylpyridine-2,3-diamine and any materials contaminated with it as hazardous waste.[15]

  • Waste Category: This compound falls under the category of halogenated organic compounds.[15]

  • Segregation: Do not mix this waste with non-halogenated organic waste. Keep it in a designated, labeled, and sealed container.

Disposal of Contaminated Materials
  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for halogenated organic waste.

  • Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste.[8] Do not rinse into the drain.

Final Disposal
  • Licensed Disposal Service: All waste containing 6-Chloro-5-methylpyridine-2,3-diamine must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[16]

References

  • Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide - Benchchem. (n.d.).
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET. (2025, December 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 2).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. (2004, January). New Jersey Department of Health.
  • Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine - Benchchem. (n.d.).
  • Material Safety Data Sheet - 3-Chloropyridine, 99% - Cole-Parmer. (2005, October 3).
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Safety Data Sheet - BASF. (2026, February 13).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 26).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). American Industrial Hygiene Association.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 13).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.).

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